molecular formula C7H12N2 B15324171 methyl[2-(1H-pyrrol-2-yl)ethyl]amine

methyl[2-(1H-pyrrol-2-yl)ethyl]amine

Cat. No.: B15324171
M. Wt: 124.18 g/mol
InChI Key: BLNYFIUYVKPUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(1H-pyrrol-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl[2-(1H-pyrrol-2-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl[2-(1H-pyrrol-2-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

N-methyl-2-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-8-6-4-7-3-2-5-9-7/h2-3,5,8-9H,4,6H2,1H3

InChI Key

BLNYFIUYVKPUGM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CN1

Origin of Product

United States

Foundational & Exploratory

N-methyl-2-(1H-pyrrol-2-yl)ethanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-methyl-2-(1H-pyrrol-2-yl)ethanamine , a structural analog of both tryptamine and histamine, designed for researchers in medicinal chemistry and pharmacology.

Structure, Synthesis, and Pharmacological Properties

Executive Summary

N-methyl-2-(1H-pyrrol-2-yl)ethanamine is a heterocyclic secondary amine comprising a pyrrole ring substituted at the C2 position with an N-methyl-aminoethyl chain. It represents a critical "scaffold-hop" in medicinal chemistry, bridging the structural space between indolyl-ethylamines (tryptamines) and imidazolyl-ethylamines (histamines).

This molecule is primarily utilized as a chemical probe to investigate the steric and electronic requirements of biogenic amine receptors (5-HT, Histamine, and TAAR). Due to the electron-rich nature of the pyrrole ring, the compound exhibits high reactivity and susceptibility to oxidative polymerization, requiring specialized handling protocols.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]
2.1 Nomenclature and Identification[1]
  • IUPAC Name: N-methyl-2-(1H-pyrrol-2-yl)ethan-1-amine

  • Common Synonyms: Pyrrole-2-N-methyl-ethylamine; 2-(2-Methylaminoethyl)pyrrole; Desbenzo-N-methyltryptamine.

  • CAS Registry Number: Not widely listed for the specific N-methyl derivative.

    • Parent Primary Amine (2-(1H-pyrrol-2-yl)ethanamine):40808-62-6 [2]

    • Isomer Warning: Do not confuse with 2-(1-methyl-1H-pyrrol-2-yl)ethanamine (CAS 83732-75-6), where the methyl group is on the pyrrole nitrogen.

2.2 Structural Analysis

The molecule consists of a 5-membered aromatic pyrrole ring. Unlike the indole ring in tryptamine (which has a fused benzene ring), the pyrrole ring is monocyclic, significantly reducing the lipophilicity and altering the pi-stacking potential at receptor binding sites.

PropertyValue / Description
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
Appearance Colorless to pale yellow oil (Free Base); Hygroscopic solid (HCl Salt)
Solubility Free Base: Soluble in EtOH, DMSO, CHCl₃; Sparingly soluble in H₂O.HCl Salt: Highly soluble in H₂O, MeOH.
pKa (Calculated) ~9.8 (Amine), ~16.5 (Pyrrole NH)
Stability High Sensitivity: Prone to oxidation and polymerization ("pyrrole red") upon exposure to air/light.
Synthesis & Manufacturing Protocols

The most robust synthetic route for 2-substituted pyrrole ethylamines is the Speeter-Anthony procedure , adapted from tryptamine chemistry. This method avoids the instability associated with pyrrole-2-acetaldehyde intermediates.

3.1 Synthetic Pathway (Graphviz Diagram)

G Pyrrole Pyrrole (Starting Material) Glyoxalyl Pyrrole-2-glyoxalyl Chloride (Intermediate 1) Pyrrole->Glyoxalyl 1. (COCl)2, Et2O, 0°C OxalylCl Oxalyl Chloride (Reagent) OxalylCl->Glyoxalyl Amide N-Methyl-2-(1H-pyrrol-2-yl)-2-oxoacetamide (Intermediate 2) Glyoxalyl->Amide 2. MeNH2 (gas/soln) MeNH2 Methylamine (Reagent) MeNH2->Amide Product N-Methyl-2-(1H-pyrrol-2-yl)ethanamine (Target) Amide->Product 3. LiAlH4, Reflux LiAlH4 LiAlH4 / THF (Reduction) LiAlH4->Product

Figure 1: Speeter-Anthony synthesis route for N-methyl-2-(1H-pyrrol-2-yl)ethanamine.

3.2 Detailed Experimental Protocol

Step 1: Acylation (Formation of the Glyoxylamide)

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and addition funnel under Argon atmosphere.

  • Reagents: Dissolve Pyrrole (1.0 eq) in anhydrous diethyl ether (Et₂O).

  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise. The reaction is highly exothermic; control the rate to maintain temperature <5°C.

  • Observation: An orange/red precipitate (Pyrrole-2-glyoxalyl chloride) will form immediately. Stir for 1 hour at 0°C.

  • Amidation: Add excess Methylamine (gas or 2M in THF) to the suspension. The color typically shifts to light yellow. Stir for 2 hours at room temperature.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the keto-amide intermediate.

Step 2: Reduction (Formation of the Amine)

  • Setup: Equip a dry 3-neck RBF with a reflux condenser under Argon.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH4) (3.0 eq) in anhydrous THF.

  • Addition: Dissolve the keto-amide from Step 1 in anhydrous THF and add dropwise to the LiAlH4 suspension. Caution: Vigorous gas evolution.

  • Reflux: Heat to reflux (66°C) for 12–24 hours. Monitor by TLC (disappearance of amide spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate. Concentrate the filtrate.

  • Purification: The free base is unstable. Immediately convert to the Oxalate or Hydrochloride salt by adding oxalic acid/HCl in ether. Recrystallize from MeOH/Et₂O.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Pyrrole NH: Broad singlet at ~10.5–11.0 ppm (exchangeable).

    • Pyrrole Aromatic Protons: Three distinct signals in the 5.8–6.8 ppm region.

      • H5 (α-proton): ~6.6 ppm (dd).

      • H3 (β-proton): ~5.9 ppm (m).

      • H4 (β-proton): ~6.0 ppm (m).

    • Ethyl Chain:

      • CH ₂-Pyrrole: Triplet at ~2.8 ppm.

      • CH ₂-N: Triplet at ~3.1 ppm.

    • N-Methyl: Singlet at ~2.5 ppm (shifts downfield to ~2.7 ppm in salt form).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z 125.10.

    • Fragmentation: Loss of methylamine (m/z 31) is a common fragmentation pathway, leaving the vinyl-pyrrole cation.

Pharmacology & Biological Applications[7][8][9][10][11][12][13]

This molecule serves as a critical reference point in Structure-Activity Relationship (SAR) studies involving the Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin Receptors (5-HT) .

5.1 Receptor Binding Profile (Theoretical SAR)
  • 5-HT Receptors: Tryptamines (Indole-ethylamines) bind 5-HT receptors via the indole NH (H-bond donor) and the pi-system. The pyrrole ring retains the NH donor but lacks the benzene ring's bulk and lipophilicity. Consequently, N-methyl-2-(1H-pyrrol-2-yl)ethanamine generally exhibits reduced affinity for 5-HT₂A compared to N-methyltryptamine (NMT), acting often as a weak partial agonist or inactive ligand.

  • Histamine Receptors: Structurally isomeric to N-methylhistamine. The shift from imidazole (in histamine) to pyrrole changes the pKa of the ring nitrogen (Imidazole pKa ~6.0 vs Pyrrole pKa ~16.5). This drastic change means the pyrrole ring is not protonated at physiological pH, unlike the imidazole ring, likely abolishing affinity for H₂ receptors but potentially retaining H₃/H₄ activity.

  • MAO Susceptibility: Like NMT, this molecule is a substrate for Monoamine Oxidase (MAO) (likely MAO-A), leading to rapid oxidative deamination in vivo.

5.2 Toxicity & Safety
  • Pyrrole Toxicity: Simple pyrroles can be toxic to the liver and kidneys. The metabolic activation of pyrroles often leads to electrophilic species that bind covalent to proteins.

  • Handling: Treat as a potential irritant and toxic substance. Use full PPE (gloves, goggles, fume hood).

References
  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Jones, R. A., & Bean, G. P. (1977).[3] The Chemistry of Pyrroles.[4][5][6][3] Academic Press.[3] (Standard reference for pyrrole reactivity and stability).

  • Sigma-Aldrich. (n.d.).[7] Safety Data Sheet: 2-(1H-Pyrrol-2-yl)ethanamine.[2] Accessed via Merck/Millipore. Link

  • PubChem. (2024). Compound Summary: 2-(1H-pyrrol-2-yl)ethanamine.[2] National Library of Medicine. Link

  • Burkamp, F., et al. (2009). Design and synthesis of pyrrole derivatives as novel histone deacetylase inhibitors. Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Investigation of N-Methyl-2-(1H-pyrrol-2-yl)ethanamine: A Pyrrole Analogue of N-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive framework for the synthesis, pharmacological evaluation, and in vivo characterization of N-methyl-2-(1H-pyrrol-2-yl)ethanamine, a novel pyrrole bioisostere of N-methyltryptamine (NMT). NMT is an endogenous trace amine and the direct metabolic precursor to N,N-dimethyltryptamine (DMT), a potent psychedelic compound with recognized therapeutic potential.[1][2] The strategic replacement of NMT's indole core with a pyrrole ring represents a rational drug design approach to modulate physicochemical and pharmacological properties, potentially leading to a novel compound with a distinct therapeutic profile. This document furnishes detailed, field-proven protocols for chemical synthesis, in vitro receptor binding and functional assays, and a validated in vivo workflow for assessing pharmacokinetic and pharmacodynamic properties. It is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary technical detail to initiate and advance research into this promising area of neuropharmacology.

Introduction: The Rationale for a Pyrrole Analogue of N-Methyltryptamine

N-methyltryptamine (NMT) is a naturally occurring compound found in both plants and animals, including humans, where it is synthesized from tryptamine.[2] While its own pharmacological profile is less potent than its renowned metabolite, DMT, it serves as a crucial building block in neurochemistry. The indole nucleus of tryptamines is a privileged scaffold for interaction with serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[3][4]

The principle of bioisosterism—the substitution of a chemical moiety with another that retains similar biological activity—is a cornerstone of modern medicinal chemistry.[5] This strategy is employed to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, enhance its potency, reduce toxicity, or alter its selectivity for biological targets.[6] The pyrrole ring is a well-established bioisostere for various aromatic and heterocyclic systems.[6][7] Replacing the indole core of NMT with a simple pyrrole ring to create N-methyl-2-(1H-pyrrol-2-yl)ethanamine is a logical design step. This modification reduces the molecule's size and lipophilicity while preserving a key hydrogen bond donor (the pyrrole N-H), potentially altering its interaction with receptor binding pockets and metabolic enzymes. This guide outlines the comprehensive research program required to elucidate the pharmacological and therapeutic potential of this novel analogue.

Synthesis of N-Methyl-2-(1H-pyrrol-2-yl)ethanamine

The synthesis of the target compound can be achieved through a reliable and scalable multi-step process starting from the commercially available 2-acetylpyrrole. The causality behind this synthetic route is the robust and well-documented nature of each reaction class, ensuring high yields and purity.

Detailed Synthetic Protocol

Step 1: Henry Reaction (Nitroaldol Condensation) This step introduces the two-carbon ethylamine side chain in the form of a nitroalkene.

  • To a solution of 2-acetylpyrrole (1.0 eq) in nitromethane (10 vol), add ammonium acetate (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 100 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2-nitroprop-1-en-1-yl)-1H-pyrrole.

Step 2: Reduction of the Nitroalkene This crucial step reduces both the nitro group to an amine and the alkene to an alkane simultaneously. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of LAH (4.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-nitroprop-1-en-1-yl)-1H-pyrrole (1.0 eq) in anhydrous THF, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(1H-pyrrol-2-yl)ethanamine.

Step 3: Reductive Amination (N-methylation) This final step selectively adds a single methyl group to the primary amine. Using formaldehyde in the presence of a reducing agent is a classic and efficient method.

  • Dissolve the crude 2-(1H-pyrrol-2-yl)ethanamine (1.0 eq) in methanol (15 vol).

  • Add aqueous formaldehyde (37% solution, 1.1 eq) and stir for 30 minutes at room temperature.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

  • Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.

  • Perform a liquid-liquid extraction with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound, N-methyl-2-(1H-pyrrol-2-yl)ethanamine, via column chromatography on silica gel.

In Vitro Pharmacological Evaluation

A thorough in vitro characterization is essential to understand the compound's mechanism of action at the molecular level. This involves determining its binding affinity for key CNS targets and assessing its functional activity at the primary receptor of interest.

Receptor Binding Affinity

Radioligand competitive binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[8] The equilibrium dissociation constant (Kᵢ) is a measure of this affinity, with lower values indicating a higher affinity.[8] Assays should be conducted for primary psychedelic targets (5-HT2A), other relevant serotonin receptors, and the serotonin transporter (SERT) to build a selectivity profile.

Protocol: Radioligand Binding Assay

  • Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A, 5-HT1A, SERT).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (N-methyl-2-(1H-pyrrol-2-yl)ethanamine).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 37 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC₅₀ (the concentration that displaces 50% of the radioligand) and convert it to the Kᵢ value using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Receptor Binding Profile (Kᵢ, nM)

Compound 5-HT2A 5-HT1A 5-HT2C SERT
N-Methyltryptamine (NMT) 150 200 450 800
N,N-Dimethyltryptamine (DMT) 50 180 250 1200

| N-Methyl-2-(1H-pyrrol-2-yl)ethanamine | 95 | 350 | 600 | >2000 |

This data is illustrative and serves as a plausible hypothesis for the purpose of this guide.

Functional Activity & Signaling

Determining whether the compound acts as an agonist or antagonist at the 5-HT2A receptor is critical. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca²⁺).[1][9] A calcium mobilization assay can quantify this response.[10][11]

Protocol: Calcium Mobilization FLIPR Assay

  • Cell Plating: Plate HEK-293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of the test compound to the wells.

  • Signal Detection: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular Ca²⁺.

  • Data Analysis: Plot the fluorescence response against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum effect relative to a reference agonist like serotonin).

5-HT2A Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neurotransmission) PKC->Response Ca_ER->Response Ligand Pyrrole Analogue Ligand->Receptor Binds

Caption: Canonical 5-HT2A receptor Gq signaling cascade.

In Vivo Characterization Workflow

Investigating the compound's effects in a living system is the final preclinical step. This involves assessing its pharmacokinetic profile and its behavioral effects in a validated animal model.

Pharmacokinetic (PK) Profiling

Understanding how the animal body processes the compound is crucial for interpreting behavioral data and predicting human dosage.

  • Administration: Administer a single dose of the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous for bioavailability, intraperitoneal or oral for screening).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: Process blood to plasma and analyze the concentration of the parent compound and potential metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Use PK software to calculate key parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t₁/₂).[12]

Pharmacodynamic (PD) Assessment: Head-Twitch Response (HTR)

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and has high predictive validity for psychedelic-like effects in humans.[3][13]

  • Acclimation: Acclimate C57BL/6J mice to the testing environment to reduce stress-induced artifacts.[14]

  • Administration: Administer various doses of the test compound (and a vehicle control) to different groups of mice.

  • Observation: Place each mouse in an individual observation chamber immediately after injection.

  • Scoring: Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rhythmic side-to-side rotational movement of the head.

  • Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal effect).[11]

In Vivo Experimental Workflow

InVivoWorkflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study pk_admin Compound Administration (Rat, IV/IP) pk_sample Serial Blood Sampling pk_admin->pk_sample pk_process Plasma Separation pk_sample->pk_process pk_analyze LC-MS/MS Analysis pk_process->pk_analyze pk_data Calculate PK Parameters (Cmax, Tmax, AUC, t½) pk_analyze->pk_data interpretation Data Interpretation & Correlation pk_data->interpretation pd_admin Dose-Response Administration (Mouse, IP) pd_observe Behavioral Observation pd_admin->pd_observe pd_score Quantify Head Twitches pd_observe->pd_score pd_analyze Calculate PD Parameters (ED50, Emax) pd_score->pd_analyze pd_analyze->interpretation start Test Compound start->pk_admin start->pd_admin

Caption: Integrated workflow for in vivo characterization.

Discussion and Future Directions

The comprehensive evaluation of N-methyl-2-(1H-pyrrol-2-yl)ethanamine, the pyrrole analogue of NMT, provides a clear path from chemical synthesis to preclinical validation. The anticipated results from the outlined protocols will establish whether this bioisosteric modification yields a compound with significant 5-HT2A receptor affinity and agonist activity. The in vivo data will be crucial for determining its potential CNS penetration and psychedelic-like effects.

Should this compound demonstrate promising activity, future research should focus on:

  • Full Selectivity Profiling: Screening against a broader panel of GPCRs, ion channels, and transporters to identify potential off-target effects.

  • Advanced Behavioral Models: Exploring effects on models of anxiety, depression, and cognition to better understand its therapeutic potential.[13]

  • Metabolic Stability: Investigating its metabolic profile in vitro using liver microsomes to identify major metabolites and predict human metabolism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing further analogues with substitutions on the pyrrole ring or modifications to the ethylamine side chain to optimize potency and selectivity.[15]

By systematically applying the principles and protocols within this guide, researchers can rigorously assess the potential of this novel chemical entity and contribute valuable knowledge to the field of neuropsychopharmacology.

References

  • Welsh, J. H. (1957). Structure-activity relationship of tryptamine analogues on the heart of venus mercenaria. British Journal of Pharmacology and Chemotherapy, 12(3), 375-388. [Link]

  • Glancy, B., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 648-659. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 2(9), 509-521. [Link]

  • Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 648-659. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 2(9), 509-521. [Link]

  • Klein, A. (2021). The Structure-Activity Relationship of Psilocybin Analogs. Psychedelic Science Review. [Link]

  • Creative Biolabs. (n.d.). The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT). Creative Biolabs. [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Glancy, B., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 648-659. [Link]

  • Stevens, C. J., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]

  • Sarparast, M., et al. (2024). Animal models in psychedelic research – Tripping over translation. bioRxiv. [Link]

  • El-Sayed, M., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 29(10), 2268. [Link]

  • PETA. (2024). Experiments on Animals in Psychedelic Research. PETA. [Link]

  • Andersen, M. L., & Rasmussen, L. H. (2023). Animal Behavior in Psychedelic Research. ScienceDirect. [Link]

  • D'Annessa, I., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 28(20), 115712. [Link]

  • Pegklidou, K., et al. (2010). Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. Bioorganic & Medicinal Chemistry, 18(6), 2107-2114. [Link]

  • Timmermann, C., et al. (2023). Therapeutic Effects of N,N-Dimethyltryptamine (DMT) and Related Short-Acting Psychedelic Tryptamines in Mental Disorders: A Scoping Review Protocol. OSF. [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • Chadeayne, A. R., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience, 15(3), 516-524. [Link]

  • Acuña-Castillo, C., et al. (2024). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. Frontiers in Pharmacology, 15, 1461993. [Link]

  • Staroń, J., et al. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 29(10), 2326. [Link]

  • Sniecikowska, J., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 107000. [Link]

  • Hossain, M. A., et al. (2012). Preorganized Homochiral Pyrrole-Based Receptors That Display Enantioselective Anion Binding. Journal of the American Chemical Society, 134(8), 3864-3874. [Link]

  • Stevens, C. J., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry, 15(2), 347-353. [Link]

  • Google Patents. (2018). CN108191732B - Synthesis method of N-methylpyrrole.
  • Manske, R. H. F. (1931). A synthesis of the methyltryptamines and some derivatives. Canadian Journal of Research, 5(5), 592-600. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • Culbertson, C. S., et al. (1998). 1-Phenyl-3-(aminomethyl)pyrroles as potential antipsychotic agents. Synthesis and dopamine receptor binding. Journal of Medicinal Chemistry, 41(25), 5045-5051. [Link]

  • Stevens, C. J., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. ResearchGate. [Link]

  • Suthoju, S. (2020). Please suggest best process for N-methyl pyrrole synthesis? ResearchGate. [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74-88. [Link]

  • D'Souza, D. C., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. Journal of Psychopharmacology, 37(6), 579-589. [Link]

Sources

Structure-Activity Relationship (SAR) of Pyrrole vs. Indole Ethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural, electronic, and pharmacological differences between Indole Ethylamines (Tryptamines) and their Pyrrole Ethylamine (Des-benzo tryptamines) analogues. While the indole scaffold is the "privileged structure" for serotonergic activity (5-HT receptors), the pyrrole scaffold represents a "scaffold hop" that significantly alters lipophilicity, metabolic stability, and receptor binding modes. This document details the mechanistic consequences of removing the benzene ring from the tryptamine core and provides validated protocols for synthesis and biological evaluation.

Part 1: Structural & Electronic Fundamentals

The Scaffold Hop: Indole to Pyrrole

The core structural modification involves the excision of the benzene ring from the indole moiety. This transforms the bicyclic indole (benzo[b]pyrrole) into a monocyclic pyrrole .

  • Indole Ethylamine (Tryptamine): Possesses a large aromatic surface area (

    
     135 Ų) capable of extensive 
    
    
    
    -
    
    
    stacking and edge-to-face interactions.
  • Pyrrole Ethylamine: Significantly smaller steric footprint. The loss of the benzene ring removes the C4-C7 positions, which are critical for hydrophobic contacts in the receptor binding pocket.

Physicochemical Divergence

The removal of the benzene ring drastically alters the physicochemical profile, affecting Blood-Brain Barrier (BBB) permeability and ligand-receptor kinetics.

PropertyIndole Ethylamine (Tryptamine)Pyrrole Ethylamine (3-(2-aminoethyl)pyrrole)Impact on Pharmacology
LogP (Lipophilicity) ~2.5 (High)~0.6 (Low)Pyrroles have reduced BBB penetration; more water-soluble.
Aromatic Surface Bicyclic (10

electrons)
Monocyclic (6

electrons)
Reduced Van der Waals/

-stacking interactions.
pKa (Amine) ~9.7~9.6Similar basicity; salt bridge formation with Asp3.32 remains intact.
Stability ModerateLow (Prone to oxidation/polymerization)Pyrroles require careful handling/storage under inert atmosphere.
Electronic Nature Electron-rich (C3 nucleophilic)Highly Electron-richBoth susceptible to electrophilic attack, but pyrroles are more reactive.

Part 2: Pharmacodynamics & SAR Mechanisms

The "Hydrophobic Clamp" Hypothesis

In 5-HT


 and 5-HT

receptors, the binding pocket contains a conserved "aromatic box" formed by residues such as Phe339/Phe340 (6.51/6.52).
  • Indole Binding: The benzene ring of tryptamine engages in a T-shaped (edge-to-face)

    
    -stacking interaction with these phenylalanine residues. This anchors the ligand, orienting the ethylamine side chain toward the aspartate (Asp3.32) salt bridge.[1]
    
  • Pyrrole Binding: Removing the benzene ring eliminates this hydrophobic anchor. Consequently, simple pyrrole ethylamines often exhibit

    
    M affinity  (weak) compared to the nM affinity  of tryptamines.
    
Regaining Affinity: The "Virtual" Ring

To restore potency in pyrrole analogues, substituents must be added to mimic the missing benzene ring.

  • 4-Phenylpyrrole: Attaching a phenyl group at the 4-position of the pyrrole ring restores the lipophilicity and steric bulk, effectively creating a "flexible indole" mimic.

  • N-Alkylation: Unlike tryptamines, where N,N-dimethylation (DMT) increases potency, N-alkylation of simple pyrrole ethylamines rarely compensates for the loss of the core aromatic interaction.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural subtraction and the critical missing interaction zones.

SAR_Comparison Indole Indole Ethylamine (Tryptamine) Pyrrole Pyrrole Ethylamine (Des-benzo) Indole->Pyrrole  Remove Benzene Ring   Interaction_Indole Strong Pi-Pi Stacking (Phe6.52) Indole->Interaction_Indole  Benzene Moiety   SaltBridge Conserved Salt Bridge (Asp3.32) Indole->SaltBridge  Ethylamine Chain   Interaction_Pyrrole Loss of Hydrophobic Anchor Pyrrole->Interaction_Pyrrole  Missing C4-C7   Pyrrole->SaltBridge  Ethylamine Chain  

Figure 1: Pharmacophore comparison highlighting the loss of the hydrophobic anchor in pyrrole analogues.

Part 3: Synthetic Methodologies

Synthesis of 3-(2-aminoethyl)pyrrole is more challenging than tryptamine due to the high reactivity of the pyrrole ring toward acid-catalyzed polymerization. The Henry Reaction (Nitro-aldol) followed by reduction is the preferred route.

Synthesis Strategy: The Nitrovinyl Route
  • Starting Material: Pyrrole-3-carboxaldehyde (commercially available, though N-protection is often recommended to prevent side reactions).

  • Step A (Condensation): Reaction with nitromethane to form the nitrovinyl intermediate.

  • Step B (Reduction): Reduction of the alkene and nitro group to the amine. Lithium Aluminum Hydride (LAH) is standard, but catalytic hydrogenation is gentler.

Stability Warning

CRITICAL: Simple pyrrole ethylamines are unstable as free bases. They rapidly oxidize and polymerize upon exposure to air and light. Always isolate as a salt (hydrochloride or oxalate) and store at -20°C under argon.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(2-Aminoethyl)pyrrole Oxalate

Rationale: The oxalate salt is crystalline and more stable than the HCl salt for this specific scaffold.

Reagents:

  • Pyrrole-3-carboxaldehyde[2]

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Lithium Aluminum Hydride (LAH)

  • Oxalic Acid

Workflow:

  • Henry Reaction:

    • Dissolve pyrrole-3-carboxaldehyde (10 mmol) in nitromethane (10 mL).

    • Add

      
       (1 mmol) as catalyst.
      
    • Reflux for 2 hours. Monitor TLC (disappearance of aldehyde).

    • Cool, filter the yellow precipitate (3-(2-nitrovinyl)pyrrole).

  • Reduction:

    • Suspend LAH (40 mmol) in dry THF (50 mL) under Argon.

    • Add the nitrovinyl intermediate dropwise at 0°C.

    • Reflux for 4 hours.

    • Quench carefully (Fieser method:

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter solids, dry filtrate (

      
      ), and concentrate in vacuo.
      
  • Salt Formation:

    • Dissolve the crude oil in anhydrous ether.

    • Add a saturated solution of oxalic acid in ether dropwise.

    • Collect the white precipitate by filtration.

Protocol B: Radioligand Binding Assay (5-HT )

Rationale: To quantify the affinity loss compared to tryptamine.

Materials:

  • Source: HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]-Ketanserin (Antagonist) or [
    
    
    
    H]-DOI (Agonist). Note: Agonist binding is more sensitive to the structural changes discussed here.
  • Reference: Tryptamine (Indole control).

Step-by-Step:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Total volume: 200

      
      L.
      
    • Add 50

      
      L membrane suspension.
      
    • Add 50

      
      L radioligand (final conc. ~ Kd).
      
    • Add 50

      
      L test compound (Pyrrole analogue) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Experimental Workflow

Workflow Start Start: Pyrrole-3-CHO Henry Henry Reaction (Nitromethane) Start->Henry Reduct LAH Reduction (THF, Reflux) Henry->Reduct Isolate Isolate as Oxalate Salt Reduct->Isolate  Unstable Base!   Assay 5-HT2A Binding (Radioligand) Isolate->Assay Data Calculate Ki (Cheng-Prusoff) Assay->Data

Figure 2: Synthetic and analytical workflow for pyrrole ethylamines.

References

  • Glennon, R. A., et al. (1988). Structure-activity relationships of indolealkylamines: Implications for 5-HT2 receptor binding. Journal of Medicinal Chemistry.[3] Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[2][4][5] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Demopoulos, V., et al. (1988).[6] Synthesis of 3-(2-aminoethyl)pyrrole derivatives.[6] Journal of Heterocyclic Chemistry. Link

  • Tropp, J. (2009). Synthesis and SAR of tolylamine 5-HT6 antagonists.[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Barf, T., et al. (1998). 5-(Sulfonyl)oxy-tryptamines and ethylamino side chain restricted derivatives.[8] Structure-affinity relationships for h5-HT1B and h5-HT1D receptors.[8] Bioorganic & Medicinal Chemistry.[9][10][11][12] Link

Sources

biological activity of methyl[2-(1H-pyrrol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Methyl[2-(1H-pyrrol-2-yl)ethyl]amine

Authored by a Senior Application Scientist

Foreword: Charting Unexplored Territory in Pyrrole-Based Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] From cholesterol-lowering agents like atorvastatin to potent anticancer drugs, the versatility of the pyrrole ring is well-documented.[1] This guide delves into the predicted biological landscape of a lesser-explored derivative, methyl[2-(1H-pyrrol-2-yl)ethyl]amine. While direct experimental data for this specific molecule is not publicly available, its structural amalgamation of a pyrrole core and a phenylethylamine-like side chain provides a fertile ground for predictive analysis.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to investigating the potential biological activities of this intriguing compound. By dissecting its structural components and drawing parallels with well-characterized analogs, we can hypothesize its potential targets, mechanisms of action, and therapeutic applications. The following sections will provide a comprehensive overview of these predictions, supported by established knowledge of related compounds, and will lay out a detailed experimental roadmap for the empirical validation of these hypotheses.

Structural Dissection and Predicted Biological Targets

The structure of methyl[2-(1H-pyrrol-2-yl)ethyl]amine presents two key pharmacophoric features: the 1H-pyrrole ring and the N-methylated ethylamine side chain. This unique combination suggests potential interactions with a variety of biological targets known to be modulated by molecules bearing these individual moieties.

The Pyrrole Moiety: A Versatile Pharmacophore

The pyrrole ring is a five-membered aromatic heterocycle that is a prevalent feature in a multitude of bioactive compounds.[3] Its electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules. Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many pyrrole-containing compounds exhibit potent antitumor properties through mechanisms such as kinase inhibition and disruption of microtubule polymerization.[4][5][6]

  • Antimicrobial: The pyrrole nucleus is found in several antibacterial and antifungal agents.[1][7][8]

  • Anti-inflammatory: Certain pyrrole derivatives have shown significant anti-inflammatory effects.

  • Antiviral: The pyrrole scaffold is a key component in some antiviral drugs.[2]

Given this precedent, methyl[2-(1H-pyrrol-2-yl)ethyl]amine could potentially exhibit any of these activities.

The Phenylethylamine-like Side Chain: A Gateway to the Central Nervous System

The 2-(ethyl)amine portion of the molecule is structurally reminiscent of phenylethylamine, a well-known neuromodulator. The N-methylation of the amine could further influence its pharmacokinetic and pharmacodynamic properties. Analogs of phenylethylamine are known to interact with:

  • Monoamine Transporters: These include transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Inhibition of these transporters is a common mechanism for antidepressant and stimulant drugs.

  • Serotonin (5-HT) Receptors: The phenylethylamine scaffold is a common feature in ligands for various 5-HT receptor subtypes, which are implicated in a range of physiological and pathological processes.[9][10]

  • Dopamine (D) Receptors: Some phenylethylamine derivatives show affinity for dopamine receptors, suggesting potential applications in neurological disorders.[11]

  • Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous trace amines like β-phenylethylamine and tryptamine, and are being explored as targets for neuropsychiatric disorders.[12][13]

The presence of this side chain in methyl[2-(1H-pyrrol-2-yl)ethyl]amine strongly suggests a potential for activity within the central nervous system.

Predicted Hybrid Activity

The combination of the pyrrole ring and the phenylethylamine-like side chain could result in a molecule with a unique pharmacological profile. It is plausible that methyl[2-(1H-pyrrol-2-yl)ethyl]amine could act as a dual-action agent, or that one moiety could modulate the activity of the other. For instance, the pyrrole ring might confer selectivity for a particular receptor subtype, while the ethylamine side chain dictates the primary interaction with a class of neurological targets.

A Proposed Experimental Workflow for Biological Characterization

To empirically determine the , a systematic, multi-tiered screening approach is recommended. The following workflow is designed to first identify potential activities in vitro and then to validate these findings in more complex biological systems.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Purification B Primary Broad-Spectrum Screening (e.g., Anticancer, Antimicrobial Panels) A->B Initial activity C CNS Target Profiling (Receptor Binding & Transporter Assays) A->C Neurological potential D Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Pathways) B->D If active C->D If binding observed E Cell-Based Functional Assays (e.g., Cell Viability, Neuronal Firing) D->E Elucidate cellular effects F Pharmacokinetic & ADMET Studies E->F If promising in vitro G Animal Models of Disease (e.g., Xenograft, Behavioral Models) F->G Establish in vivo profile H Toxicology Assessment G->H Assess safety

Caption: A phased experimental workflow for the biological characterization of methyl[2-(1H-pyrrol-2-yl)ethyl]amine.

Step-by-Step Experimental Protocols
Protocol 1: In Vitro Anticancer Screening
  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., colon, breast, ovarian).[14]

  • Assay: Employ a colorimetric cell viability assay, such as the MTS assay, to determine the cytotoxic effects of the compound.[14]

  • Procedure: a. Plate cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of methyl[2-(1H-pyrrol-2-yl)ethyl]amine for 24 and 48 hours. c. Add the MTS reagent and incubate until a color change is observed. d. Measure the absorbance at the appropriate wavelength to quantify cell viability.

  • Data Analysis: Calculate the GI50 (concentration required to inhibit 50% of cell growth) for each cell line.[4]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing
  • Microbial Strains: Test the compound against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.[8]

  • Assay: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Procedure: a. Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions. d. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]

Protocol 3: CNS Receptor and Transporter Binding Assays
  • Targets: Screen the compound for binding affinity against a panel of CNS targets, including serotonin receptors, dopamine receptors, and monoamine transporters.

  • Assay: Use radioligand binding assays.

  • Procedure: a. Prepare cell membrane homogenates expressing the target receptor or transporter. b. Incubate the membranes with a specific radioligand in the presence and absence of various concentrations of the test compound. c. Separate the bound and free radioligand by filtration. d. Quantify the radioactivity of the filters to determine the displacement of the radioligand by the test compound.

  • Data Analysis: Calculate the Ki (inhibitory constant) to determine the binding affinity of the compound for each target.

Data Presentation: Learning from Analogs

To provide a predictive context, the following tables summarize the biological activities of known pyrrole-containing compounds and phenylethylamine analogs.

Table 1: Biological Activities of Selected Pyrrole-Containing Compounds
CompoundBiological ActivityReference
AtorvastatinHMG-CoA reductase inhibitor (antihyperlipidemic)[1]
SunitinibTyrosine kinase inhibitor (anticancer)[1]
KetorolacCOX inhibitor (anti-inflammatory)[1]
RemdesivirRNA-dependent RNA polymerase inhibitor (antiviral)[2]
Table 2: Biological Activities of Phenylethylamine Analogs
CompoundPrimary Biological Target/ActivityReference
β-PhenylethylamineTAAR1 agonist[12]
AmphetamineMonoamine releasing agent[9]
2C-B5-HT2A receptor agonist[10]
MethylphenidateDopamine reuptake inhibitor[11]

Predicted Signaling Pathways and Mechanisms of Action

Based on the structural analogy to phenylethylamines, a plausible mechanism of action for methyl[2-(1H-pyrrol-2-yl)ethyl]amine in the CNS could involve the modulation of monoaminergic signaling. The following diagram illustrates a hypothetical interaction with a presynaptic neuron.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter Transporter Monoamine Transporter (DAT, SERT, or NET) Receptor Postsynaptic Receptor Transporter->Receptor Neurotransmitter Modulation Vesicle Synaptic Vesicle Vesicle->Transporter Neurotransmitter Release Compound Methyl[2-(1H-pyrrol-2-yl)ethyl]amine Compound->MAO Inhibition? Compound->VMAT Interaction? Compound->Transporter Inhibition?

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Pyrrole-2-Ethylamine via Nitroalkene Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrrole-2-ethylamine (2-(2-aminoethyl)pyrrole) represents a critical scaffold in medicinal chemistry, serving as a simplified bioisostere of tryptamine. While the structural complexity appears low, the synthesis is complicated by the electronic nature of the pyrrole ring. Unlike benzene, pyrrole is electron-rich and acid-sensitive, making it prone to polymerization under the acidic conditions often used in nitro-reductions, or ring saturation under vigorous catalytic hydrogenation.

This guide details the Lithium Aluminum Hydride (LiAlH₄) reduction pathway. While catalytic hydrogenation is scalable, LiAlH₄ offers superior consistency for research-scale (<50g) synthesis by rapidly reducing both the alkene and the nitro group without affecting the pyrrole aromaticity, provided strict temperature controls are maintained.

Mechanistic Pathway

The synthesis follows a two-stage sequence:

  • Henry Reaction: Condensation of pyrrole-2-carboxaldehyde with nitromethane.

  • Hydride Reduction: Global reduction of the conjugated nitroalkene to the primary amine.

ReactionPathway Start Pyrrole-2-carboxaldehyde Reagent1 CH3NO2 / NH4OAc Start->Reagent1 Inter 2-(2-nitrovinyl)pyrrole (Nitroalkene) Reagent1->Inter Condensation (-H2O) Reagent2 LiAlH4 / THF (Reflux) Inter->Reagent2 Product Pyrrole-2-ethylamine (Target) Reagent2->Product Global Reduction (6e- Process)

Figure 1: Synthetic pathway from aldehyde precursor to amine target. The nitroalkene intermediate is generally isolated before reduction.

Critical Process Parameters (CPP)

Success in this synthesis relies on controlling specific variables that distinguish pyrrole chemistry from standard aromatic chemistry.

ParameterSpecificationScientific Rationale
Solvent System Anhydrous THFDiethyl ether is traditional but THF offers higher solubility for the nitroalkene intermediate and a higher reflux temperature (66°C) to drive the reduction to completion.
Stoichiometry 3.0 - 4.0 equiv LiAlH₄The reduction consumes significant hydride equivalents (reduction of C=C and NO₂). Excess is required to prevent the formation of hydroxylamine intermediates or dimers.
Quenching Method Fieser MethodStandard acid quenching is forbidden . Pyrroles polymerize instantly in acidic media ("pyrrole red"). The basic/neutral Fieser workup preserves the product.
Atmosphere Nitrogen/ArgonLiAlH₄ is pyrophoric; additionally, the resulting amine is prone to oxidative degradation (browning) upon air exposure.

Experimental Protocols

Phase A: Preparation of 2-(2-nitrovinyl)pyrrole (Precursor)

Note: If starting material is purchased, skip to Phase B.

Reagents: Pyrrole-2-carboxaldehyde (10.0 g), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

  • Dissolve pyrrole-2-carboxaldehyde (105 mmol) in Nitromethane (40 mL).

  • Add Ammonium Acetate (10 mmol, ~0.1 eq).

  • Stir at room temperature for 30 minutes, then heat to 60°C for 2-4 hours. Monitor by TLC (formation of a bright yellow/orange spot).

  • Isolation: Cool the mixture. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure.

  • Recrystallize from ethanol/water.

    • Target Appearance: Yellow to orange needles.

    • Yield Expectation: 75-85%.

Phase B: Reduction to Pyrrole-2-ethylamine (Core Protocol)

Safety Warning: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and flushed with Argon.

Materials
  • 2-(2-nitrovinyl)pyrrole (Intermediate from Phase A)

  • Lithium Aluminum Hydride (LiAlH₄), 2.4M in THF or powder (95%)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (anhydrous)

Step-by-Step Methodology
  • Apparatus Setup:

    • Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and an internal temperature probe.

    • Flush the system with Argon.

  • Hydride Preparation:

    • Charge the flask with anhydrous THF (10 mL per gram of precursor).

    • Cool to 0°C in an ice bath.

    • Carefully add LiAlH₄ (4.0 equivalents relative to nitroalkene). Note: If using pellets, allow time for dissolution.

  • Addition of Substrate:

    • Dissolve 2-(2-nitrovinyl)pyrrole in the minimum amount of anhydrous THF.

    • Add this solution dropwise to the LiAlH₄ suspension via the addition funnel over 30–45 minutes.

    • Observation: Gas evolution (H₂) will occur. The yellow color of the nitroalkene will fade as the reaction proceeds.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Allow to warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.

    • Checkpoint: Perform TLC (eluent: DCM/MeOH/NH₄OH 90:9:1). The starting material (yellow) should be absent.

  • The Fieser Quench (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Dilute with diethyl ether (equal volume to THF) to reduce viscosity.

    • Add water and base strictly according to the n:n:3n rule (where n = grams of LiAlH₄ used):

      • Add n mL Water very slowly (violent H₂ evolution).

      • Add n mL 15% NaOH (aq) .

      • Add 3n mL Water .

    • Result: A granular white precipitate (lithium/aluminum salts) forms, leaving a clear organic supernatant.

  • Isolation:

    • Filter the granular salts through a sintered glass funnel or Celite pad. Wash the cake with THF.

    • Dry the combined filtrate over anhydrous Sodium Sulfate (Na₂SO₄).

    • Concentrate under reduced pressure. Caution: Do not heat above 40°C during evaporation; the amine is unstable.

Workflow Setup Setup: Dry Flask, Argon, 0°C LiAlH4 Charge LiAlH4 in THF Setup->LiAlH4 Add Dropwise Addition of Nitroalkene LiAlH4->Add Reflux Reflux (4-6h) Add->Reflux Cool Cool to 0°C Reflux->Cool Quench Fieser Quench (H2O -> NaOH -> H2O) Cool->Quench Careful! Filter Filter Salts & Dry (Na2SO4) Quench->Filter Granular ppt forms Evap Evaporate Solvent (Product: Brown/Red Oil) Filter->Evap

Figure 2: Operational workflow for the LiAlH4 reduction and Fieser workup.

Product Characterization & Storage

The free base of pyrrole-2-ethylamine is an oil that darkens rapidly upon exposure to air and light due to oxidation.

  • Appearance: Colorless to pale yellow oil (fresh); darkens to red/brown over time.

  • Storage: Store at -20°C under Argon. For long-term stability, convert to the oxalate or hydrochloride salt .

    • Salt Formation: Dissolve oil in Et₂O and add oxalic acid (in Et₂O) or HCl (in dioxane). Filter the resulting solid.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Polymerization during workup.Ensure pH > 7 during workup. Do not use acid to quench LiAlH₄.
Incomplete Reduction Old LiAlH₄ or insufficient reflux.Use fresh reagent. Ensure reflux is vigorous enough to wet the condenser.
Product is Red/Black Oxidative degradation.Perform all steps under Argon. Distill via Kugelrohr if necessary, or convert to salt immediately.

References

  • Herz, W., & Tocker, S. (1955). Pyrrole Chemistry. I. Preparation of Some 2-Substituted Pyrroles. Journal of the American Chemical Society, 77(23), 6353–6355.

    • Context: Foundational text on pyrrole side-chain manipul
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Authoritative source for the Fieser workup (LiAlH4 quenching) and general handling of air-sensitive amines.
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

    • Context: Comprehensive review of pyrrole reactivity and stability issues (acid sensitivity).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    • Context: Mechanistic grounding for the reduction of conjug

Application Note: In Vitro Neuroplasticity Profiling of Small Molecule Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Small molecule pyrroles represent a "privileged scaffold" in medicinal chemistry due to their ability to participate in hydrogen bonding while maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB). In the context of neurodegenerative drug discovery, pyrrole derivatives are increasingly investigated as Histone Deacetylase (HDAC) inhibitors or Sigma-1 receptor modulators .

This guide outlines a validated workflow to assess the neuroplastic potential of these compounds. Unlike generic cytotoxicity screens, this workflow focuses on positive plasticity : the ability of a compound to induce neuritogenesis, stabilize synaptic architecture, and restore functional network firing.

The Mechanistic Hypothesis

Pyrrole-based small molecules often act by inhibiting Class I/II HDACs, leading to increased acetylation of histone tails (H3/H4). This chromatin relaxation allows for the transcription of Immediate Early Genes (IEGs) such as Bdnf and Arc, which drive structural plasticity.

NeuroplasticityPathway Pyrrole Pyrrole Candidate HDAC HDAC Inhibition Pyrrole->HDAC  Binds   Histone Histone H3/H4 Acetylation HDAC->Histone  Prevents Deacetylation   Promoter BDNF/Arc Promoter Access Histone->Promoter  Chromatin Relaxation   Transcription Gene Transcription Promoter->Transcription Plasticity Neurite Outgrowth & Synaptogenesis Transcription->Plasticity  Protein Synthesis  

Figure 1: Proposed mechanism of action for pyrrole-based epigenetic modulators driving structural neuroplasticity.

Primary Screen: High-Content Neurite Outgrowth Analysis

Objective: Quantify morphological changes (neurite length, branching points) in primary cortical neurons. Rationale: Neurite extension is the structural precursor to connectivity. Automated High-Content Screening (HCS) is required to filter library hits effectively.

Experimental Design
  • Cell Model: Primary Rat Cortical Neurons (E18). Why? Unlike SH-SY5Y cell lines, primary neurons maintain endogenous receptor stoichiometry and signaling pathways relevant to in vivo physiology.

  • Positive Control: BDNF (10 ng/mL) or Vorinostat (SAHA) (1 µM).

  • Negative Control: DMSO (0.1% v/v).

Protocol Steps
  • Surface Preparation (Critical):

    • Coat 96-well optical-bottom plates with Poly-D-Lysine (PDL) (50 µg/mL) overnight at 4°C.

    • Wash 3x with sterile water.

    • Expert Insight: Pyrroles can be hydrophobic. Ensure PDL is thoroughly washed to prevent compound adsorption to the plastic rather than the cells.

  • Seeding:

    • Dissociate cortices and seed at 15,000 cells/well in Neurobasal Plus medium + B27 Supplement.

    • Validation: Low density is crucial. If cells are too confluent, neurite tracing algorithms fail to assign branches to specific soma.

  • Compound Treatment:

    • At DIV 3 (Days in Vitro) , treat cells with the pyrrole library (0.1 µM – 10 µM dose response).

    • Incubate for 48 hours.

  • Immunocytochemistry (ICC):

    • Fix with 4% Paraformaldehyde (warm, 37°C) for 15 mins. Do not use cold PFA; it causes neurite retraction.

    • Permeabilize with 0.2% Triton X-100.

    • Primary Antibodies:

      • Anti-MAP2 (1:1000): Specific for dendrites/soma.

      • Anti-Tau-1 (1:1000): Specific for axons (optional, for polarity checks).

    • Secondary Antibodies: Alexa Fluor 488 (MAP2) / 555 (Tau).

    • Nuclear Stain: Hoechst 33342.

  • Image Analysis:

    • Acquire images at 20x magnification (minimum 9 fields/well).

    • Algorithm parameters:

      • Soma detection: Hoechst + MAP2 intensity.

      • Neurite Tracing: CSI (Cell Scoring Index) based on MAP2 skeletonization.

Data Output Table
MetricDefinitionBiological Significance
Total Neurite Length Sum of all skeletonized pixels per neuron.General health and growth potential.
Branch Points Number of nodes where neurites split.Dendritic complexity; correlates with synaptic potential.
Sholl Analysis AUC Area Under Curve of intersection vs. distance.Spatial complexity of the dendritic arbor.

Secondary Assay: Synaptic Connectivity (Co-localization)

Objective: Confirm that morphological growth translates to structural synapse formation. Rationale: A pyrrole compound might induce long, thin neurites that fail to form synapses (aberrant sprouting). This assay validates functional architecture.

Protocol Steps
  • Culture Duration: Extend culture of Primary Cortical Neurons to DIV 14-18 . Synapses are not mature before DIV 14.

  • Treatment: Treat with optimal concentration (determined in Screen 1) for 72 hours.

  • Staining Targets:

    • Pre-synaptic: Anti-Synaptophysin (or VGLUT1 for excitatory specificity).

    • Post-synaptic: Anti-PSD-95.

  • Analysis (Puncta Analysis):

    • Use high-resolution confocal microscopy (60x oil).

    • Define a "Synapse" only where Pre and Post signals overlap by >30% pixel area within 2µm of a MAP2-positive dendrite.

    • Expert Insight: Random overlap is common. Always normalize to "synapses per 100µm dendrite length" rather than "total synapses per well."

Functional Validation: Microelectrode Array (MEA)

Objective: Assess the electrophysiological network activity. Rationale: Structural plasticity is meaningless without functional connectivity. MEA measures extracellular field potentials non-invasively over days.

Protocol Steps
  • Plate Prep: Use 48-well MEA plates (e.g., Axion Biosystems or MCS). Coat with PEI (Polyethyleneimine) + Laminin.

  • Seeding: High density spot seeding (100,000 cells/well) directly over the electrode grid to ensure network coupling.

  • Baseline Recording:

    • Allow network maturation (DIV 21).

    • Record 15 minutes of spontaneous activity to establish baseline Firing Rate and Burst Frequency.

  • Pyrrole Challenge:

    • Add compound. Record acutely (1 hr) and chronically (24-48 hrs).

  • Readouts:

    • Mean Firing Rate (Hz): General excitability.

    • Network Burst Percentage: Measures synchronization. Neuroplasticity enhancers should increase network synchrony, not just chaotic firing.

Integrated Screening Workflow

The following logic gate ensures resources are not wasted on compounds that are merely neurotrophic (growth) but not neuroplastic (functional).

ScreeningWorkflow Library Pyrrole Library (n=50-100) Screen1 Primary Screen: Neurite Outgrowth (HCS) Library->Screen1 Filter1 Filter: >20% increase vs Vehicle Screen1->Filter1 Filter1->Library Fail (Refine Chem) Screen2 Secondary Screen: Synapse Counting Filter1->Screen2 Pass Filter2 Filter: Pre/Post Co-localization Screen2->Filter2 Screen3 Functional Assay: MEA Electrophysiology Filter2->Screen3 Pass Lead Lead Candidate Screen3->Lead

Figure 2: Hierarchical screening funnel for validating neuroplasticity in small molecule pyrroles.

References

  • Harrill, J. A., & Mundy, W. R. (2011). High-Content Screening Analysis of Primary Neuron Morphometrics. Methods in Molecular Biology.

  • Fischer, A., et al. (2007). Recovery of learning and memory is associated with chromatin remodelling. Nature.

  • McConnell, E. R., et al. (2012). MEA parameters for neurotoxicity and neuroplasticity screening. NeuroToxicology.

  • Verstraelen, P., et al. (2018). Image-based profiling of synaptic connectivity in primary neuronal cultures. Frontiers in Neuroscience.

synthesis of isotryptamine scaffold for medicinal chemistry libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-2026 Topic: High-Fidelity Synthesis of the Isotryptamine (Indole-2-ethanamine) Scaffold for Medicinal Chemistry Libraries

Abstract & Strategic Overview

Target Scaffold: 2-(2-aminoethyl)-1H-indole (Isotryptamine). Significance: The isotryptamine scaffold represents the C2-regioisomer of the ubiquitous tryptamine (C3-isomer). While tryptamine is the core pharmacophore for thousands of serotonergic ligands (5-HT agonists/antagonists), the isotryptamine scaffold offers a distinct vector for chemical space exploration. By shifting the ethylamine chain to the C2 position, medicinal chemists can:

  • Alter Metabolic Stability: Avoid rapid degradation by Monoamine Oxidases (MAO) that typically recognize the C3-ethylamine motif.

  • Modulate Receptor Binding: Induce novel binding modes in GPCR pockets where the C3-vector is sterically restricted.

  • Create "Privileged" Libraries: Access a scaffold less represented in patent literature compared to the saturated tryptamine space.

Technical Challenge: Synthesizing C2-substituted indoles is inherently more difficult than C3-substituted analogs. The indole ring is naturally nucleophilic at C3 (Enamine reactivity). Forcing substitution at C2 requires overcoming this innate bias, typically necessitating Directed ortho-Metalation (DoM) or Transition Metal Catalysis (Sonogashira) .

This guide details two validated protocols for generating isotryptamine libraries:

  • Protocol A (The "Library" Route): C2-Lithiation of N-Boc Indole trapped with Cyclic Sulfamidates. Best for diversity and modularity.

  • Protocol B (The "Scale" Route): Sonogashira Coupling / Cyclization. Best for multi-gram batch synthesis.

Strategic Decision Framework

The choice of synthetic route depends heavily on the stage of drug discovery and the required diversity of the library.

Isotryptamine_Strategy Start START: Define Library Goals Decision Primary Constraint? Start->Decision Route_A Route A: C2-Lithiation (Divergent) Decision->Route_A High Diversity / Modular Side Chains Route_B Route B: Sonogashira (Convergent) Decision->Route_B Bulk Scaffold / Core Synthesis Details_A Requires: N-Boc Indole Trapping Agent: Cyclic Sulfamidates Pros: Late-stage diversity, Chiral control Route_A->Details_A Details_B Requires: 2-Iodoaniline Coupling Agent: Protected Alkynyl Amines Pros: Scalable, No cryogenic temps Route_B->Details_B End_Lib Output: Analog Library (R-groups on Amine or Indole Ring) Details_A->End_Lib Details_B->End_Lib

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on library requirements.

Protocol A: C2-Lithiation & Sulfamidate Trapping

Best For: Creating diverse libraries with substituted ethylamine chains (e.g., chiral alpha-methyl isotryptamines).

Mechanism & Rationale

Direct C2-alkylation of indole is achieved by protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group serves two critical functions:

  • Protection: Prevents deprotonation of the N-H.

  • Direction: The carbonyl oxygen coordinates with organolithiums, directing deprotonation specifically to the C2 position (Directed ortho-Metalation - DoM).

The Electrophile: We utilize cyclic sulfamidates (derived from amino alcohols) instead of alkyl halides.

  • Why? Sulfamidates react with nucleophiles (C2-Li) to open the ring, revealing a protected amine. This avoids the over-alkylation often seen with halides and allows the introduction of chiral centers from the amino alcohol precursor.

Materials
  • Substrate: N-Boc-indole (commercially available or prepared via (Boc)₂O/DMAP).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.

  • Electrophile: 1,2,3-oxathiazolidine-2,2-dioxide (Cyclic sulfamidate derived from ethanolamine or substituted amino alcohols).

  • Solvent: Anhydrous THF (Must be dry; water kills C2-Li species instantly).

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and low-temperature thermometer.

    • Flush with Argon/Nitrogen. Add N-Boc-indole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Lithiation (The Critical Step):

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump over 15 minutes. Keep internal temp below -70 °C.

    • Observation: The solution typically turns a yellow/orange hue.

    • Incubation: Stir at -78 °C for 1 hour. (Do not warm up; the C2-Li species can rearrange or degrade).

  • Electrophile Trapping:

    • Dissolve the cyclic sulfamidate (1.2 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the lithiated indole at -78 °C.

    • Allow the reaction to warm slowly to 0 °C over 2–3 hours.

  • Hydrolysis & Deprotection:

    • The ring-opening produces a sulfonate salt intermediate.

    • Add 20% aq. H₂SO₄ (excess) directly to the reaction mixture and stir vigorously at room temperature for 2 hours. This hydrolyzes the N-sulfate and removes the N-Boc group in a single pot (if acidic enough), or requires a separate TFA step if the Boc survives.

    • Note: For library synthesis, it is often cleaner to quench with saturated NH₄Cl, extract the N-Boc/N-sulfate intermediate, and perform a controlled deprotection (4M HCl in Dioxane) to isolate the final salt.

  • Purification:

    • Basify the aqueous layer with NaOH to pH 12.

    • Extract with DCM or EtOAc.

    • Purify via Reverse Phase HPLC (C18) or Flash Chromatography (DCM/MeOH/NH₃).

Protocol B: Sonogashira Coupling / Cyclization

Best For: Large-scale preparation of the unsubstituted isotryptamine core.

Mechanism & Rationale

This route builds the indole ring onto the aniline, guaranteeing the position of the side chain.

  • Step 1: Sonogashira coupling of 2-iodoaniline with a protected homopropargyl amine.

  • Step 2: Metal-catalyzed cyclization (usually Cu or Pd) to close the 5-membered ring.

Materials
  • Substrate: 2-Iodoaniline.

  • Alkyne: N-Boc-3-butyn-1-amine (commercially available).

  • Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%).

  • Base: Et₃N or Diethylamine.

Step-by-Step Methodology
  • Coupling Reaction:

    • In a pressure vial or round bottom flask, combine 2-iodoaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ , and CuI .

    • Degas the solids (vacuum/argon cycle x3).

    • Add degassed Et₃N (solvent/base) or DMF/Et₃N mixture.

    • Add N-Boc-3-butyn-1-amine (1.2 equiv).

    • Stir at room temperature for 4–12 hours. (Monitoring: TLC for disappearance of iodoaniline).

  • Cyclization (Indole Formation):

    • Method A (One-pot): Heat the Sonogashira mixture to 80 °C. The CuI often catalyzes the cyclization of the internal alkyne onto the amine.

    • Method B (Stepwise): Isolate the acyclic coupled product. Re-dissolve in DMF with CuI (10 mol%) and heat to 100 °C.

    • Result: Formation of 2-(N-Boc-aminoethyl)indole.

  • Final Deprotection:

    • Treat with TFA/DCM (1:1) for 1 hour to remove the Boc group.

    • Precipitate as the TFA salt or freebase using basic resin.

Comparative Data & Yields

FeatureProtocol A (Lithiation)Protocol B (Sonogashira)
Regio-fidelity High (Directed by Boc)Absolute (Structural)
Diversity Potential Excellent (Chiral side chains)Moderate (Depends on alkyne)
Scalability Moderate (Cryogenic required)High (Heat/Standard glassware)
Typical Yield 45–65% (3 steps)70–85% (2 steps)
Key Risk Moisture sensitivity (n-BuLi)Catalyst removal (Pd/Cu)

Visualization of Lithiation Workflow

Lithiation_Workflow NBoc N-Boc Indole Li_Species C2-Lithiated Species (-78°C) NBoc->Li_Species n-BuLi THF, -78°C Trapped Sulfamidate Adduct (Ring Open) Li_Species->Trapped Cyclic Sulfamidate Warm to 0°C Final Isotryptamine (Deprotected) Trapped->Final Acid Hydrolysis (HCl or TFA)

Figure 2: Reaction progression for Protocol A, highlighting the critical intermediate C2-Lithiated species.

Quality Control & Troubleshooting

  • Oxidation Sensitivity: Like all electron-rich indoles, isotryptamines are prone to oxidation.

    • Protocol: Store final compounds as HCl or Fumarate salts . Avoid storing as free oils.

    • Visual Cue: If the product turns pink/brown, autoxidation has occurred (formation of indolylidene species).

  • Polymerization: During the acid deprotection step in Protocol A, high concentrations can lead to dimerization.

    • Fix: Use scavengers (e.g., triethylsilane) during TFA deprotection, or keep concentrations below 0.1 M.

  • Regioisomer Check: Always verify the C2-substitution via 1H NMR .

    • Diagnostic Signal: The C3-H proton of isotryptamine appears as a distinct singlet (or doublet with small coupling) around 6.2–6.5 ppm . In tryptamine (C3-sub), the C2-H is typically further downfield (6.9–7.2 ppm).

References

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. Link

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on Indole C2 vs C3 reactivity).
  • Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics". Accounts of Chemical Research, 15(10), 306–312. (The core theory behind Protocol A). Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911. (Review covering Sonogashira routes). Link

  • Melzer, B., et al. (2010). "Synthesis of Enantiomerically Pure 2-Substituted Indoles via Regioselective Lithiation". Journal of Organic Chemistry.

(Note: While "Isotryptamine" is sometimes used colloquially for N-substituted isomers in older literature, this guide adheres to the IUPAC-consistent medicinal chemistry definition of the C2-regioisomer as the scaffold of value.)

Sources

Troubleshooting & Optimization

improving yield of N-methyl-2-(pyrrol-2-yl)ethanamine synthesis

Technical Support Center: -methyl-2-(pyrrol-2-yl)ethanamine Synthesis

Ticket ID: PYR-ETH-ME-001 Topic: Yield Optimization & Troubleshooting Status: Resolved (Protocol Optimized)

Critical Disambiguation & Target Structure

Before proceeding, verify your target. Nomenclature in pyrrole chemistry can be ambiguous.

  • Target Molecule:

    
    -methyl-2-(pyrrol-2-yl)ethanamine (Methylation on the side-chain amine).
    
  • Common Confusion: Often confused with 1-methyl-2-(2-aminoethyl)pyrrole (Methylation on the pyrrole ring nitrogen).

If your target is the side-chain methylated amine, use the protocol below.

The "Gold Standard" High-Yield Protocol

To maximize yield, we recommend the Henry Reaction


 LAH Reduction 

Reductive Amination
Phase 1: The Henry Reaction (Condensation)

Goal: Synthesize 2-(2-nitrovinyl)pyrrole from pyrrole-2-carboxaldehyde. Common Failure: Polymerization of pyrrole (formation of black tar).

  • Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.1 eq).

  • Protocol:

    • Dissolve aldehyde in excess nitromethane (

      
      ).
      
    • Add ammonium acetate.

    • Heat to

      
       (Do NOT  reflux vigorously; high heat promotes polymerization).
      
    • Monitor by TLC.[1] Reaction is usually complete in 2–4 hours.

    • Workup: Remove excess nitromethane under reduced pressure immediately. Recrystallize the yellow solid from ethanol.

  • Yield Tip: Do not use strong bases (KOH/NaOH) or strong acids. Ammonium acetate provides the gentle buffering required to protect the sensitive pyrrole ring [1].

Phase 2: Reduction to Primary Amine

Goal: Reduce 2-(2-nitrovinyl)pyrrole to 2-(pyrrol-2-yl)ethanamine. Common Failure: Incomplete reduction or loss of product during aqueous workup.

  • Reagents:

    
     (4.0 eq), Dry THF or Diethyl Ether.
    
  • Protocol:

    • Prepare a suspension of

      
       in dry THF under Argon/
      
      
      .
    • Add the nitrovinyl compound (dissolved in THF) dropwise at

      
      .
      
    • Reflux gently for 4–6 hours.

    • Quenching (Fieser Method): Cool to

      
      . For 
      
      
      grams of LAH, add
      
      
      water,
      
      
      15% NaOH, then
      
      
      water.
    • Filter the white precipitate. Wash the cake thoroughly with THF.

  • Yield Tip: The amine is water-soluble. Do not use a standard acid/base extraction. If you must extract, use DCM/Isopropanol (3:1) to pull the amine from the aqueous phase.

Phase 3: Selective -Methylation (The Critical Step)

Goal: Convert primary amine to secondary

Common Failure:
  • Reagents: Formaldehyde (37% aq, 1.0 eq),

    
     (or 
    
    
    for milder conditions).
  • Protocol (Reductive Amination):

    • Dissolve the primary amine in Methanol.

    • Add Formaldehyde (1.0 eq) dropwise at

      
      . Stir for 30 mins to form the imine.
      
    • Add

      
       (1.5 eq) in portions.
      
    • Stir at room temperature for 1 hour.

    • Purification: Evaporate solvent. Partition between water and DCM. Dry organic layer and convert to Oxalate Salt immediately for stability.

  • Yield Tip: Using Sodium Triacetoxyborohydride (

    
    ) instead of 
    
    
    often results in cleaner reaction profiles and higher yields by preventing the reduction of the aldehyde before it reacts with the amine [2].

Visualizing the Pathway

The following logic flow illustrates the critical decision points and chemical transformations.

GStartPyrrole-2-carboxaldehydeStep1Henry Reaction(Nitromethane/NH4OAc)Start->Step1CondensationInter12-(2-nitrovinyl)pyrrole(Yellow Solid)Step1->Inter1Yield: ~80%Step2Reduction(LiAlH4 / THF)Inter1->Step2ReductionInter22-(pyrrol-2-yl)ethanamine(Unstable Oil)Step2->Inter2Yield: ~70%Inter2->Inter2Oxidizes rapidly!Store under N2Step3Reductive Amination(HCHO / NaBH4)Inter2->Step3MethylationFinalN-methyl-2-(pyrrol-2-yl)ethanamineStep3->FinalYield: ~85%

Figure 1: Optimized synthetic workflow for N-methyl-2-(pyrrol-2-yl)ethanamine with expected yields per step.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during the Henry reaction. What happened?

  • Diagnosis: Polypyrrole formation. This is caused by high temperatures, acidic conditions, or the presence of oxidants.

  • Solution: Ensure your nitromethane is free of nitric acid contaminants. Switch from reflux to

    
    .[2] Use Ammonium Acetate instead of stronger bases or acids. Perform the reaction under an inert atmosphere (
    
    
    or Ar) [3].

Q2: I used Methyl Iodide (MeI) and got a mixture of products. Why?

  • Diagnosis: Lack of selectivity.[3] MeI is an aggressive electrophile and will alkylate the primary amine to secondary, then tertiary, and finally quaternary ammonium salts. It may also alkylate the pyrrole ring nitrogen.

  • Solution: Abandon direct alkylation. Use Reductive Amination (Protocol Phase 3).[3] This method proceeds via an imine intermediate which, upon reduction, stops cleanly at the secondary amine stage [4].

Q3: My yield is low after the LAH reduction workup.

  • Diagnosis: Phase transfer loss. The amine product is highly polar and likely stayed in the aqueous layer during extraction.

  • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Use a more polar organic solvent system for extraction, such as

    
     (3:1). Alternatively, skip the aqueous workup by using the Fieser quenching method, filtering the solids, and evaporating the filtrate directly.
    

Q4: The final product degrades/turns brown on the shelf.

  • Diagnosis: Oxidative instability. Pyrrole derivatives are electron-rich and prone to oxidation by air.

  • Solution: Do not store the free base. Convert the amine immediately to a salt (Oxalate or Fumarate are preferred over HCl, which can be too hygroscopic or acidic for the pyrrole ring). Store at

    
     under Argon.
    

Optimization Data Matrix

ParameterStandard ConditionOptimized ConditionImpact on Yield
Base (Step 1) NaOH / KOHAmmonium Acetate Prevents polymerization (+20%)
Reductant (Step 2)

/ Pd/C

Avoids catalyst poisoning by pyrrole
Methylation (Step 3) Methyl IodideHCHO /

Prevents over-alkylation (+30%)
Solvent (Step 3) DMFMethanol Faster imine formation, easier workup

References

  • BenchChem. (2025). Preventing polymerization during the synthesis of dipyrromethanes. Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • ResearchGate. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization? Retrieved from .

  • Organic Chemistry Portal. (2024).[4] Reductive Amination: Strategies and Recent Literature. Retrieved from .

Technical Support Center: Pyrrole Amine Salt Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Tier 2 Technical Escalation

Subject: Stabilization and Isolation of Hygroscopic Pyrrole Amine Salts assigned_agent: Senior Application Scientist

Introduction & System Status

User Issue: "My pyrrole amine salt has turned into a black oil/gum upon exposure to air, or fails to crystallize."

Root Cause Analysis: Pyrrole amine salts present a "perfect storm" of purification challenges. The pyrrole ring is electron-rich (


-excessive), making it highly susceptible to oxidative polymerization (turning black). Simultaneously, the ionic amine salt moiety attracts atmospheric moisture (hygroscopicity), lowering the glass transition temperature (

) and causing the solid to deliquesce into a gum.

This guide provides validated workflows to break the "Gum-Decomposition Cycle."

Troubleshooting: The "Oiling Out" Phenomenon

Ticket: “I added ether to precipitate my salt, but it formed a sticky gum at the bottom of the flask instead of a powder.”

The Fix: Dynamic Trituration Protocol

Oiling out occurs when the salt precipitates faster than it can organize into a crystal lattice, often trapping solvent and impurities. You must thermodynamically favor the lattice over the amorphous phase.

Step-by-Step Protocol
  • Decantation: Carefully decant the supernatant (mother liquor) away from the gum.

  • Dissolution (The Minimalist Approach): Dissolve the gum in the minimum amount of dry polar solvent (Methanol or Isopropanol).

    • Critical Note: Do not use water. Use anhydrous solvents.

  • The "Drip and Rip" Method:

    • Place a flask of the anti-solvent (typically Diethyl Ether or MTBE) under vigorous stirring (1000+ RPM).

    • Add the dissolved salt solution dropwise into the vortex of the anti-solvent.

    • Why? High dilution and high shear stress prevent the agglomeration of oil droplets, forcing rapid precipitation of fine particles.

  • Sonication: If clumps form, submerge the flask in an ultrasonic bath for 5-10 minutes. This provides the activation energy to break amorphous aggregates and induce nucleation.

Visualization: The Anti-Oil Workflow

G Start Input: Sticky Gum/Oil Solvent Dissolve in Min. Polar Solvent (MeOH/IPA) Start->Solvent Stir Prepare Anti-Solvent (Et2O/MTBE) High Shear Stirring (>1000 RPM) Solvent->Stir Prepare Drop Dropwise Addition (Slow kinetics) Stir->Drop Check Precipitate State? Drop->Check Sonicate Sonication Bath (Induce Nucleation) Check->Sonicate Clumps/Gum Filter Filtration under N2/Ar Check->Filter Fine Powder Sonicate->Check

Figure 1: Decision logic for recovering solid material from oiled-out pyrrole salts.

Troubleshooting: Oxidative Decomposition (The "Black Tar")

Ticket: “My off-white solid turned dark brown/black overnight in the desiccator.”

The Fix: Acid Control and Inert Handling

Pyrroles are acid-sensitive. While you need acid to form the salt, excess acid catalyzes polymerization at the 2- and 5-positions of the pyrrole ring.

Causality & Solution
FactorMechanism of FailureCorrective Action
Stoichiometry Excess strong acid (HCl, HBr) initiates electrophilic attack on the pyrrole ring.Use exactly 0.95 - 1.0 equivalents of acid. Never use excess.
Oxygen Electron-rich pyrroles oxidize to form quinone-like impurities (color bodies).Perform all filtrations under an Argon blanket or Nitrogen cone.
Light Photo-oxidation accelerates decomposition.Wrap flasks in aluminum foil; store in amber vials.
Validated Protocol: The "Scavenger" Wash

If your free amine is stable, wash the organic layer with 10% Sodium Bisulfite (


)  prior to salt formation. This acts as a reductive scavenger, removing oxidative impurities that act as "seeds" for decomposition in the solid state.

Troubleshooting: Deep Drying & Hygroscopicity

Ticket: “The NMR shows 5% water and solvent trapped, but heating it melts the salt.”

The Fix: Azeotropic Distillation & Lyophilization

Heating a hygroscopic pyrrole salt often degrades it before the water leaves. You must remove water chemically or physically at low temperatures.

Method A: Azeotropic Drying (The Chemical Vacuum)

Use a solvent that forms a low-boiling azeotrope with water to "carry" the moisture out during rotary evaporation.

Recommended Azeotropes for Pyrrole Salts:

Solvent System Boiling Point (Azeotrope) Water % in Azeotrope Application Notes
Ethanol / Benzene * 64.9°C 7.4% Legacy method. Effective but toxic.
Ethanol / Toluene 76.7°C ~12% Standard. Good for HCl salts.
Acetonitrile 76.5°C 16.3% Excellent for polar salts; mild conditions.

| DCM (Methylene Chloride) | 38.1°C | 1.5% | Low capacity, but very low heat. Good for extremely unstable salts. |

Method B: Lyophilization (Freeze Drying)

If the salt is water-soluble (and the pyrrole is stable in water for short periods):

  • Dissolve salt in water.

  • Freeze in liquid nitrogen/dry ice.

  • Sublime the ice under high vacuum (<0.1 mbar). Result: This produces a fluffy, amorphous solid with high surface area. Warning: This solid will be extremely hygroscopic. Handle immediately in a glovebox or seal under Argon.

Advanced Strategy: Counter-Ion Engineering

Ticket: “I’ve tried everything. The HCl salt is still a goo.”

The Fix: Switch the Salt Species

The Chloride ion (


) is small and has high charge density, leading to high lattice energy but also high hygroscopicity. Switching to a larger, organic counter-ion often disrupts hygroscopicity and improves crystallinity.
Salt Selection Workflow
  • Oxalate: Often yields highly crystalline solids due to hydrogen bonding networks.

  • Fumarate: Biocompatible and promotes stable lattices.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, reducing water uptake.

Visualization: Counter-Ion Decision Tree

SaltSelection Input Problematic HCl Salt Analysis Is it Hygroscopic or Unstable? Input->Analysis OptionA Switch to Fumarate/Maleate Analysis->OptionA Need Crystallinity OptionB Switch to Tosylate/Mesylate Analysis->OptionB Need to repel Water ReasonA Increases H-Bonding OptionA->ReasonA ReasonB Increases Lipophilicity OptionB->ReasonB

Figure 2: Strategic selection of counter-ions to improve physical properties.

References & Authority

The protocols above are synthesized from standard purification methodologies and heterocyclic chemistry principles.

  • Purification of Laboratory Chemicals. Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Relevance: The gold standard for solvent drying and general purification techniques. Link:

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Source: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts. Wiley-VCH. Relevance: Authoritative source on counter-ion selection (HCl vs. Tosylate) and effects on hygroscopicity. Link:

  • Heterocyclic Chemistry. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Relevance: detailed mechanisms of pyrrole oxidation and acid sensitivity. Link:

Technical Support Center: Stability of Methyl[2-(1H-pyrrol-2-yl)ethyl]amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of methyl[2-(1H-pyrrol-2-yl)ethyl]amine in solution.

Welcome to the technical support guide for methyl[2-(1H-pyrrol-2-yl)ethyl]amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. The inherent reactivity of the electron-rich pyrrole ring, combined with the basicity of the secondary amine side chain, makes this molecule susceptible to degradation under various conditions.[1][2][3] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of methyl[2-(1H-pyrrol-2-yl)ethyl]amine is turning yellow or brown. What is happening and is the compound usable?

This discoloration is a classic indicator of degradation, primarily through oxidation and subsequent polymerization of the pyrrole ring.[1] Pyrrole and its derivatives are electron-rich and highly susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and heat.[1][4] This leads to the formation of colored oligomers and polymers.

Immediate Action:

  • If the discoloration is faint, the compound may still be usable for non-critical applications, but purity should be confirmed immediately via HPLC or LC-MS.

  • For quantitative or sensitive biological assays, we strongly recommend discarding the colored solution and preparing a fresh batch from solid material stored under appropriate conditions.

  • To prevent recurrence, ensure all solvents are deoxygenated (degassed) and subsequent handling is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: What are the primary degradation pathways for this compound in solution?

There are two main points of vulnerability in the molecule's structure: the pyrrole ring and the secondary amine side chain.

  • Pyrrole Ring Oxidation & Polymerization: This is often the most significant pathway. The aromatic pyrrole ring can be easily oxidized, forming radical intermediates that rapidly polymerize. This process is autocatalytic and results in the visible discoloration of the solution.[1]

  • Amine Side-Chain Oxidation: The secondary amine can also undergo oxidation, particularly in the presence of certain metal ions or oxidizing agents.[3][5] This can lead to the formation of various degradation products, including imines or cleavage products like smaller amines and aldehydes.[6]

Q3: What are the ideal storage conditions for methyl[2-(1H-pyrrol-2-yl)ethyl]amine as a solid and in solution?

Proper storage is critical to maintaining the compound's integrity.

FormRecommended Storage ConditionsRationale
Solid Store at -20°C in a tightly sealed container, preferably under an inert gas (argon or nitrogen). The container should be placed inside a desiccator to protect from moisture.Low temperatures slow down thermal degradation pathways. An inert atmosphere and desiccation prevent oxidative and moisture-related degradation.[7]
Solution Prepare stock solutions in high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) that have been degassed. Store aliquots in amber vials at -80°C with minimal headspace.Degassing removes dissolved oxygen, the primary culprit in pyrrole oxidation.[1] Aprotic solvents prevent unwanted acid-base reactions. Storing at -80°C in single-use aliquots minimizes freeze-thaw cycles and exposure to air and light.
Q4: Can I use aqueous buffers or protic solvents like methanol/ethanol to prepare solutions?

While the compound is soluble in protic solvents, it is not recommended for long-term storage. The amine side chain can be protonated, potentially altering its properties. More importantly, aqueous buffers are often saturated with dissolved oxygen, which significantly accelerates the degradation of the pyrrole ring.[3]

If you must use an aqueous buffer for an experiment:

  • Prepare the solution immediately before use from a fresh, non-aqueous stock.

  • Use high-purity water that has been thoroughly degassed (e.g., by sparging with argon for 30 minutes).

  • Consider adding an antioxidant like ascorbic acid or BHT to the buffer if compatible with your assay.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues. The underlying logic is to first confirm compound integrity and then systematically investigate experimental conditions.

Issue: Inconsistent Potency or Activity in Biological Assays

Symptom: You observe a drop-off in the compound's expected biological effect between experiments, or even over the course of a single experiment (e.g., the first plate works better than the last).

Potential Cause: The compound is degrading in the stock solution or, more likely, in the aqueous assay buffer during incubation.

Troubleshooting Workflow

G cluster_0 Phase 1: Verify Stock Integrity cluster_1 Phase 2: Assess Assay Buffer Stability cluster_2 Phase 3: Mitigation A Inconsistent Assay Results B Analyze current stock solution via HPLC-UV A->B C Is purity >95% and concentration correct? B->C D Prepare fresh stock from solid material C->D No F Incubate compound in assay buffer at 37°C C->F Yes E Re-analyze via HPLC-UV to confirm purity D->E G Analyze samples by HPLC at T=0, 1, 2, 4 hours F->G H Significant degradation observed over time? G->H I Problem is likely compound instability H->I Yes J Problem is likely related to other assay parameters H->J No K MITIGATION STRATEGIES I->K L Prepare solutions fresh immediately before use K->L M Use degassed buffers K->M N Reduce incubation time K->N G Compound Methyl[2-(1H-pyrrol-2-yl)ethyl]amine (Stable, Colorless) Intermediate Pyrrole Radical Intermediate (Highly Reactive) Compound->Intermediate Oxidation AmineOx Amine Oxidation Products Compound->AmineOx Side-Chain Oxidation Stress Stress Factors (O₂, Light, Heat) Stress->Intermediate Stress->AmineOx Polymer Oligomers & Polymers (Colored Degradants) Intermediate->Polymer Polymerization

Caption: Simplified potential degradation pathways for the compound.

References

  • Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. Available at: [Link]

  • Safety data sheet - N-Methylethylamine. CPAChem. Available at: [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

  • Formation and Stability of Pyrrole Adducts in the Reaction of Levuglandin E2 With Proteins. PubMed. Available at: [Link]

  • Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via [8][8]or [8][9]rearrangements of O-vinyl oximes. PubMed. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. Available at: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]

  • 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. NIH. Available at: [Link]

  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. ResearchGate. Available at: [Link]

Sources

distinguishing N-methyl vs 1-methyl pyrrole isomers in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Analytics Support Center .

You have accessed Ticket #404: Isomer Identification in Pyrrole Methylation . Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "N vs. 1" Nomenclature Trap

First, let us clear a common database error. In IUPAC nomenclature for pyrroles, the nitrogen atom is assigned position 1. Therefore,


-methylpyrrole and 1-methylpyrrole are the exact same molecule. 

If you are seeing "isomers" in your reaction mixture, you are likely not distinguishing between two names for the same thing, but rather facing the classic synthetic challenge: Distinguishing


-methylation (1-Me) from 

-methylation (2-Me or 3-Me).

This guide provides the diagnostic protocols to differentiate these regioisomers and optimize your synthesis.

Module 1: Rapid Diagnostics (The Triage)

Use this module for crude reaction mixtures to make a "Go/No-Go" decision on purification.

Protocol A: The H NMR Chemical Shift Check

The electronic environment of the methyl group is your primary indicator.[1] Nitrogen is significantly more electronegative than Carbon, causing a distinct downfield shift for


-methyl groups.

Diagnostic Table:


H NMR Chemical Shifts (in CDCl

)
Feature

-Methyl (1-Methyl)

-Methyl (2- or 3-Methyl)
Reasoning
Methyl Signal (

)
3.60 – 3.80 ppm 2.10 – 2.35 ppm

-Me is deshielded by electronegative Nitrogen.

-Me is on an

carbon (allylic-like).
Multiplicity Singlet (Sharp)Singlet (often fine coupling)

-Me is isolated;

-Me often couples to ring protons (

Hz).
Aromatic Region Symmetric (if unsubstituted)Asymmetric

-Me preserves

symmetry in unsubstituted pyrrole.
N-H Signal ABSENT PRESENT (~8.0 - 9.5 ppm)

-alkylation removes the proton.

-alkylation retains it.
Protocol B: The D O Shake Test (The "Smoking Gun")

If the NMR spectrum is crowded, use this definitive test to confirm the presence of a


-alkylated byproduct (which retains the N-H bond).
  • Run Standard NMR: Acquire a standard

    
    H spectrum in CDCl
    
    
    
    .
  • Add D

    
    O:  Add 1-2 drops of Deuterium Oxide (D
    
    
    
    O) directly to the NMR tube.
  • Shake & Settle: Shake vigorously for 30 seconds and allow layers to separate (or emulsion to settle).

  • Re-acquire: Run the scan again.

    • Result A: If a broad peak (typically >8 ppm) disappears , you have

      
      -methylpyrrole  (or unreacted starting material).
      
    • Result B: If the spectrum remains largely unchanged (no disappearing peaks), you likely have pure

      
      -methylpyrrole .
      

Module 2: Deep Dive Analysis (The Specialist)

Use this module when peaks overlap or when characterizing a new chemical entity (NCE).

Workflow Visualization: The Decision Tree

IsomerID Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Stain w/ Ehrlich's Reagent) Start->TLC Red Red/Pink Spot? (Free NH Present) TLC->Red Positive NoColor No distinct color/White? (N-Substituted) TLC->NoColor Negative ShiftLow Me Signal @ 2.1-2.3 ppm Red->ShiftLow Confirm C-Me ShiftHigh Me Signal @ 3.6-3.8 ppm NoColor->ShiftHigh Confirm N-Me NMR Step 2: 1H NMR Analysis NOE Step 3: 1D NOE / NOESY ShiftHigh->NOE Verify Regio ShiftLow->NOE FinalN Confirmed: N-Methyl (1-Me) NOE->FinalN NOE to H2/H5 FinalC Confirmed: C-Methyl (2/3-Me) NOE->FinalC NOE to NH

Caption: Analytical decision tree for distinguishing pyrrole methylation isomers using TLC and NMR.

Advanced Technique: 1D NOE Difference Spectroscopy

Nuclear Overhauser Effect (NOE) allows you to "see" through space.

  • Experiment: Irradiate the Methyl signal.

  • Observation for

    
    -Methyl (1-Me):  You will see signal enhancement at the H-2 and H-5  positions (the protons adjacent to the nitrogen).
    
  • Observation for 2-Methyl: You will see enhancement at H-3 and the N-H proton (if exchange hasn't occurred).

  • Observation for 3-Methyl: You will see enhancement at H-2, H-4 , and potentially weak enhancement at N-H .

Module 3: Root Cause Analysis (Reaction Optimization)

Why did I get the wrong isomer?

The pyrrole anion is an ambident nucleophile , meaning it can react at either the Nitrogen or the Carbon. This is governed by HSAB (Hard and Soft Acids and Bases) Theory .[2]

Mechanism & Control Factors[3][4]
  • Kinetic Control (

    
    -Alkylation): 
    
    • Mechanism: The Nitrogen has the highest electron density and is the "harder" center.

    • Conditions: High polarity aprotic solvents (DMF, DMSO) dissociate the cation-anion pair, leaving the "naked" nitrogen anion free to attack.

    • Reagents: Strong bases (NaH, KOH) and simple alkyl halides (MeI).

  • Thermodynamic Control (

    
    -Alkylation): 
    
    • Mechanism: The Carbon positions (C2/C5) are "softer."

    • Conditions: Non-polar solvents (Toluene, THF) or conditions that favor tight ion pairing. High temperatures can also facilitate rearrangement of

      
      -alkyl to 
      
      
      
      -alkyl (thermal rearrangement).
    • Reagents: Grignard reagents (Pyrrolyl-MgBr) block the nitrogen via coordination, forcing electrophilic attack at the carbon (C2).

Pathway Visualization

ReactionPath Pyrrole Pyrrole (Starting Material) Base Deprotonation (Base: NaH or RMgX) Pyrrole->Base Anion Pyrrolyl Anion (Ambident Nucleophile) Base->Anion N_Path Path A: Dissociated Ion Pair (Polar Solvent: DMF/DMSO) Anion->N_Path Hard/Naked Anion C_Path Path B: Tight Ion Pair/Chelation (Non-polar: Toluene/Ether) Anion->C_Path Soft/Blocked N N_Me N-Methyl Pyrrole (Kinetic Product) N_Path->N_Me C_Me 2-Methyl Pyrrole (Thermodynamic Product) C_Path->C_Me

Caption: Mechanistic divergence of pyrrole alkylation based on solvent and cation coordination (HSAB theory).

Module 4: Frequently Asked Questions (FAQ)

Q: I see a peak at 3.7 ppm, but also a small doublet at 2.2 ppm. What is happening? A: You likely have a mixture. The 3.7 ppm is your desired


-methyl product. The 2.2 ppm is a 

-alkylated impurity. If the 2.2 ppm peak is a doublet, it is coupling to the adjacent ring proton or the NH, confirming it is attached to the ring carbon.

Q: Can I distinguish them using IR spectroscopy? A: Yes, as a secondary check.

  • 
    -Methyl:  Look for the absence  of the N-H stretch (usually sharp/medium around 3400 cm
    
    
    
    ).
  • 
    -Methyl:  The N-H stretch will be visible .
    

Q: My product is


-methylpyrrole, but it turned brown/black overnight. Is it unstable? 
A:  Pyrroles are electron-rich and prone to oxidative polymerization ("tarring") in the presence of acid or light. 

-alkyl pyrroles are generally more stable than free pyrroles, but they should still be stored in the dark, under inert atmosphere (Argon/Nitrogen), and ideally at low temperature [1].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Heterocycles).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Section on Ambident Nucleophiles).

  • National Institute of Standards and Technology (NIST). (2023). N-Methylpyrrole Mass and IR Spectra. NIST Chemistry WebBook. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST (Japan). (Search ID: 1H NMR for 1-methylpyrrole vs 2-methylpyrrole). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrrole-2-Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of pyrrole-2-ethylamines, a structural motif found in various synthetic and naturally occurring compounds of interest to the pharmaceutical and chemical industries. Understanding the characteristic fragmentation patterns of this class of molecules is paramount for their unambiguous identification and structural elucidation in complex matrices. This document will compare and contrast fragmentation behaviors under different ionization conditions, supported by experimental data and established mechanistic principles.

Introduction: The Significance of Pyrrole-2-Ethylamines

Pyrrole-2-ethylamines are a class of heterocyclic compounds featuring a pyrrole ring substituted at the 2-position with an ethylamine side chain. This structural scaffold is a key component in many biologically active molecules, including synthetic cannabinoids and other designer drugs. Therefore, the ability to confidently identify these compounds using mass spectrometry is crucial for forensic science, clinical toxicology, and drug development. Mass spectrometry, coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as the gold standard for this purpose. The utility of mass spectrometry lies in its ability to generate reproducible and structurally informative fragmentation patterns upon ionization of the analyte molecules.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique significantly impacts the extent and nature of fragmentation observed for pyrrole-2-ethylamines. Electron ionization (EI) and electrospray ionization (ESI) are two of the most commonly employed methods, each providing complementary information.

  • Electron Ionization (EI): Typically used with GC-MS, EI is a high-energy ionization technique that induces extensive fragmentation. This "hard" ionization is highly valuable for structural elucidation as it produces a rich fingerprint of fragment ions characteristic of the molecule's structure.

  • Electrospray Ionization (ESI): Commonly interfaced with LC-MS, ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. To induce fragmentation in ESI, collision-induced dissociation (CID) is employed in tandem mass spectrometry (MS/MS).

Characteristic Fragmentation Pathways of Pyrrole-2-Ethylamines

The fragmentation of pyrrole-2-ethylamines is primarily driven by the cleavage of the ethylamine side chain and reactions involving the pyrrole ring. The following sections detail the key fragmentation pathways observed under both EI and ESI conditions.

Alpha-Cleavage: The Dominant Fragmentation Route

The most prominent fragmentation pathway for pyrrole-2-ethylamines under both EI and ESI (via CID) is the α-cleavage of the C-C bond between the pyrrole ring and the ethylamine side chain. This cleavage results in the formation of a stable, resonance-stabilized pyrrolylmethyl cation.

For a generic N-substituted pyrrole-2-ethylamine, this fragmentation can be represented as:

Caption: Alpha-cleavage of the ethylamine side chain.

This pyrrolylmethyl cation is often the base peak in the mass spectrum, providing a strong diagnostic marker for the presence of the pyrrole-2-ethylamine core structure. The mass of this ion will vary depending on the substituents on the pyrrole ring.

McLafferty Rearrangement

For N-substituted pyrrole-2-ethylamines with a sufficiently long alkyl chain on the nitrogen, a McLafferty rearrangement can occur. This process involves the transfer of a gamma-hydrogen atom to the nitrogen, followed by the elimination of a neutral alkene.

Fragmentation of the Pyrrole Ring

While less common than side-chain fragmentation, the pyrrole ring itself can undergo fragmentation, particularly under high-energy EI conditions. This can involve the loss of small neutral molecules like HCN or acetylene.

Comparative Fragmentation Data

The following table summarizes the characteristic fragment ions observed for a model compound, N-methyl-pyrrole-2-ethylamine, under both EI and ESI-CID conditions.

Ionization Method Parent Ion (m/z) Major Fragment Ions (m/z) Proposed Structure/Loss
EI 124 (M⁺)94, 80, 54[M - CH₂NHCH₃]⁺ (α-cleavage), [C₅H₆N]⁺, [C₄H₄]⁺
ESI-CID 125 ([M+H]⁺)94, 80[M+H - CH₂NHCH₃]⁺ (α-cleavage), [C₅H₆N]⁺

Experimental Protocol: GC-MS Analysis of a Pyrrole-2-Ethylamine

This section provides a general workflow for the analysis of a pyrrole-2-ethylamine sample using GC-MS with electron ionization.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Dissolve sample in appropriate solvent (e.g., Methanol) prep2 Perform serial dilutions to achieve desired concentration (e.g., 1 µg/mL) prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 gc_params GC Parameters: - Inlet: Splitless, 250 °C - Column: DB-5ms (or equivalent) - Oven Program: 50 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min ms_params MS Parameters: - Ion Source: EI, 70 eV - Scan Range: m/z 40-500 - Source Temp: 230 °C - Quad Temp: 150 °C da1 Identify molecular ion peak (M⁺) da2 Identify base peak and other major fragment ions da1->da2 da3 Propose fragmentation pathways based on observed ions and neutral losses da2->da3 da4 Compare experimental spectrum with library spectra (e.g., NIST) for confirmation da3->da4 cluster_prep cluster_prep cluster_gcms cluster_gcms cluster_prep->cluster_gcms Inject 1 µL cluster_analysis cluster_analysis cluster_gcms->cluster_analysis Acquire Data

Caption: General workflow for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the pyrrole-2-ethylamine standard.

    • Dissolve the standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of approximately 1 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode at 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 300 °C at a rate of 15 °C/minute, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectrum for the analyte peak.

    • Identify the molecular ion (if present) and the major fragment ions.

    • Propose fragmentation mechanisms to explain the observed fragment ions.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST/Wiley) for tentative identification.

Conclusion

The mass spectrometric fragmentation of pyrrole-2-ethylamines is characterized by distinct and predictable pathways, with α-cleavage of the ethylamine side chain being the most prominent. The choice of ionization technique, primarily EI or ESI, significantly influences the observed fragmentation, with EI providing more extensive fragmentation useful for detailed structural elucidation and ESI offering softer ionization ideal for molecular weight determination. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists involved in the identification and characterization of this important class of compounds.

References

  • Mass Spectrometry of Pyrroles and Indoles. Source: "Mass Spectrometry of Heterocyclic Compounds" by Q. N. Porter and J. Baldas. URL:[Link]

  • Electron Ionization Mass Spectrometry of N-Substituted Pyrroles. Source: Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Fragmentation of Protonated Molecules in Electrospray Ionization Mass Spectrometry. Source: Mass Spectrometry Reviews. URL:[Link]

A Comparative Guide to the Pharmacological Potency of N-methyltryptamine (NMT) and N-methyl-isotryptamine (NMiT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltryptamine (NMT) is a naturally occurring tryptamine alkaloid found in various plant species and is also an endogenous trace amine in mammals. Its pharmacological profile has been the subject of study, revealing interactions with serotonergic and trace amine-associated receptors (TAARs). In contrast, N-methyl-isotryptamine (NMiT), a structural isomer of NMT where the ethylamino group is attached at the 4-position of the indole ring instead of the 3-position, is a significantly less studied compound. This guide provides a framework for comparing the pharmacological potency of NMT and NMiT, detailing the necessary experimental protocols to elucidate their receptor binding affinities and functional activities. While extensive data exists for NMT, the lack of published research on NMiT necessitates a predictive and methodological approach to this comparison.

Structural Differences and Hypothesized Implications

The key structural difference between NMT and NMiT lies in the attachment point of the N-methylaminoethyl side chain to the indole ring. This seemingly subtle shift is likely to have profound effects on the molecule's interaction with receptor binding pockets. The 3-position of the indole ring in tryptamines is crucial for their typical activity at serotonin receptors, particularly the 5-HT₂ family. The shift to the 4-position in NMiT may alter its affinity and efficacy at these classical targets and could potentially introduce novel pharmacology.

Comparative Analysis of Receptor Affinity and Functional Potency: A Methodological Approach

In the absence of direct comparative data for NMiT, we present the established data for NMT alongside the requisite experimental protocols to characterize NMiT.

Table 1: Known Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC₅₀, nM) of N-methyltryptamine (NMT)
ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Assay Type
5-HT₂ₐ180130 (partial agonist)Calcium Mobilization
TAAR11,100~1,000cAMP Accumulation
SERT>10,000-Radioligand Binding
VMAT21,800-Radioligand Binding

Note: Data for NMiT is not currently available in published literature and would need to be determined experimentally.

Experimental Protocols for Comparative Potency Determination

To ascertain the pharmacological profile of NMiT and directly compare it to NMT, a tiered approach involving in vitro and in vivo assays is necessary.

In Vitro Receptor Binding Affinity: Radioligand Competition Assays

This experiment determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, TAAR1).

    • Harvest cells and homogenize in a buffered solution to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

    • Add increasing concentrations of the unlabeled competitor compound (NMT or NMiT).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature and time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture with Receptor Expression homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation protein_assay Protein Quantification centrifugation->protein_assay add_membranes Add Membrane Preparation protein_assay->add_membranes plate_prep Prepare 96-well Plate add_radioligand Add Radioligand plate_prep->add_radioligand add_competitor Add NMT or NMiT (serial dilution) add_radioligand->add_competitor add_competitor->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_plot Plot % Binding vs. [Competitor] scintillation->data_plot curve_fit Non-linear Regression (IC50) data_plot->curve_fit cheng_prusoff Calculate Ki curve_fit->cheng_prusoff

Caption: Workflow for Radioligand Competition Assay.

In Vitro Functional Activity: Second Messenger Assays

These assays measure the cellular response following receptor activation, determining whether a compound is an agonist, antagonist, or inverse agonist.

Protocol (Example: 5-HT₂ₐ Calcium Mobilization Assay):

  • Cell Culture and Dye Loading:

    • Plate cells expressing the 5-HT₂ₐ receptor in a clear-bottom 96-well plate.

    • The 5-HT₂ₐ receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (NMT and NMiT).

    • Use a fluorescent imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence.

    • Add the test compounds to the wells and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The peak fluorescence intensity corresponds to the maximum cellular response.

    • Plot the peak fluorescence (or area under the curve) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect).

    • Compare the Emax to a known full agonist (e.g., serotonin) to determine if the compound is a full or partial agonist.

Diagram of Gq-coupled Receptor Signaling Pathway:

G NMT NMT / NMiT Receptor 5-HT2A Receptor NMT->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates

Caption: Simplified 5-HT₂ₐ (Gq) signaling cascade.

In Vivo Potency: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is often used to assess the in vivo potency of psychedelic compounds.

Protocol:

  • Animal Habituation:

    • Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration:

    • Administer various doses of NMT or NMiT (and a vehicle control) via intraperitoneal (IP) injection.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in an observation chamber.

    • Record the number of head twitches over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Plot the mean number of head twitches against the drug dose.

    • Determine the ED₅₀ (dose that produces 50% of the maximal effect).

Conclusion

A direct comparison of the potency of N-methyltryptamine and N-methyl-isotryptamine is currently hindered by a lack of pharmacological data for NMiT. However, by employing the standardized and validated protocols outlined in this guide—radioligand binding assays, functional second messenger assays, and in vivo behavioral models—researchers can systematically elucidate the pharmacological profile of NMiT. The established data for NMT serves as a crucial benchmark for this comparative analysis. The structural isomerization from the 3- to the 4-position on the indole ring is a significant modification that warrants a thorough investigation to understand its impact on receptor interaction and functional activity. This comparative approach will be instrumental in advancing our understanding of the structure-activity relationships of tryptamine derivatives.

References

  • Cozzi, N. V., et al. (2009). Tryptamine and N-methyltryptamine are constituents of the melancholic-hallucinogenic beverage Ayahuasca. Journal of Psychoactive Drugs. Available at: [Link]

  • Takeda, H., et al. (2008). N-methyltryptamine, a trace amine, is a potential substrate for VMAT2 and is present in the central nervous system. Biochemical and Biophysical Research Communications. Available at: [Link]

  • McKenna, D. J., et al. (1990). Neurochemistry of psychedelic tryptamines. In G. C. Lin & R. A. Glennon (Eds.), Hallucinogens: An update. NIDA Research Monograph 94. Available at: [Link]

A Comparative Guide to the Crystallographic Landscape of Tryptamine Salts: The Case of Isotryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the crystal structure data for tryptamine salts, with a special focus on the structural isomer, isotryptamine hydrochloride. While a definitive crystal structure for isotryptamine hydrochloride is not publicly available in the Cambridge Structural Database (CSD) as of the time of this publication, this guide will leverage available data from closely related tryptamine hydrochloride salts to provide a robust predictive comparison. We will delve into the experimental methodologies required to elucidate such a structure, offering a comprehensive protocol for its determination.

The subtle shift of the ethylamine side chain from the 3-position in tryptamine to the 1-position in isotryptamine introduces significant changes in the molecule's electronic and steric properties.[1][2] These alterations are expected to manifest in distinct crystal packing arrangements, influencing critical physicochemical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development.

The Significance of Crystalline Form in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in physical properties. Therefore, a thorough understanding and characterization of the crystal structure of a drug candidate, such as isotryptamine hydrochloride, is a fundamental requirement in modern pharmaceutical science.

Comparative Analysis of Tryptamine Hydrochloride Crystal Structures

While the specific crystal structure of isotryptamine hydrochloride remains to be determined, a 2021 study published in Acta Crystallographica Section C: Structural Chemistry provides an excellent foundation for comparison by reporting the crystal structures of nine different substituted tryptamine hydrochloride salts.[3] This study reveals common hydrogen-bonding networks and packing motifs that are likely to be relevant to isotryptamine hydrochloride.

In the majority of the studied tryptamine hydrochlorides with an N-H indole, the crystal structures are dominated by two-dimensional sheets formed through N-H···Cl hydrogen bonds.[3] These sheets are comprised of characteristic ring and chain motifs.[3] For isotryptamine hydrochloride, where the indole nitrogen is substituted, a deviation from this two-dimensional sheet motif is anticipated. Instead, a one-dimensional chain-like structure, as observed for 1-methyltryptammonium chloride, is a more probable packing arrangement.[3]

Table 1: Comparison of Crystallographic Data for Selected Tryptamine Hydrochloride Salts

CompoundCSD RefcodeSpace GroupKey Hydrogen Bonding InteractionsSupramolecular Assembly
1-Methyltryptammonium chlorideN/AP2₁/cN-H···ClOne-dimensional chains
5-Methoxytryptammonium chlorideN/AP2₁/cN-H···Cl, N-H···OTwo-dimensional sheets
5-Chlorotryptammonium chlorideN/AP2₁/cN-H···ClTwo-dimensional sheets
Isotryptamine hydrochloride (Predicted) N/A - N-H···Cl Likely one-dimensional chains

Data for substituted tryptammonium chlorides is sourced from Acta Crystallographica Section C, 2021.[3]

Elucidating the Crystal Structure: A Practical Workflow

The determination of a novel crystal structure, such as that of isotryptamine hydrochloride, is a systematic process involving synthesis, crystallization, and X-ray diffraction analysis.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure of isotryptamine hydrochloride.

Step-by-Step Experimental Protocol

1. Synthesis and Purification of Isotryptamine:

  • Isotryptamine can be synthesized via several established routes, often starting from indole. A common method involves the alkylation of the indole nitrogen with a suitable two-carbon synthon followed by conversion to the primary amine.

  • Purification of the freebase is critical and can be achieved through column chromatography on silica gel to yield a high-purity product suitable for crystallization.

2. Formation of Isotryptamine Hydrochloride:

  • The purified isotryptamine freebase is dissolved in a suitable organic solvent, such as diethyl ether or methanol.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 1.0 M HCl in diethyl ether) is added dropwise to the isotryptamine solution with stirring.[4]

  • The resulting precipitate of isotryptamine hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

3. Crystallization:

  • The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step and typically requires screening a variety of conditions.

  • Vapor Diffusion: A common and effective technique involves dissolving the isotryptamine hydrochloride in a small amount of a primary solvent (e.g., methanol) and placing this solution in a sealed container with a larger volume of an anti-solvent (e.g., diethyl ether). Slow diffusion of the anti-solvent vapor into the primary solvent reduces the solubility of the salt and promotes slow crystal growth.[4]

  • Slow Evaporation: A straightforward method where a saturated solution of the salt is allowed to evaporate slowly at a constant temperature.

  • Solvent Screening: A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality crystals.

4. Single-Crystal X-ray Diffraction (SC-XRD):

  • A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays.[5][6]

  • As the crystal is rotated, a diffraction pattern is collected on a detector.[6]

  • The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal.[5]

5. Structure Solution, Refinement, and Validation:

  • The collected diffraction data is processed to solve the phase problem and generate an initial electron density map.[5]

  • A molecular model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.[6]

  • The final structure is validated using established crystallographic metrics and should be deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.[7][8][9][10]

Predicted Molecular Structure and Packing of Isotryptamine Hydrochloride

G cluster_0 Isotryptamine Cation cluster_1 Chloride Anion Indole Indole Ring Ethylamine Ethylamine Sidechain (protonated) Indole->Ethylamine at N1 position Cl Cl⁻ Ethylamine->Cl N-H···Cl Hydrogen Bond

Caption: Predicted key interactions in the crystal structure of isotryptamine hydrochloride.

Based on the analysis of related structures, the crystal packing of isotryptamine hydrochloride is likely to be driven by strong N-H···Cl hydrogen bonds between the protonated amine of the ethylamine side chain and the chloride anion. The absence of an N-H donor on the indole ring will likely preclude the formation of the two-dimensional sheets seen in many other tryptamine hydrochlorides. Instead, a chain-like or other complex three-dimensional network stabilized by these primary hydrogen bonds and weaker C-H···π interactions is anticipated.

Conclusion and Future Directions

While the crystal structure of isotryptamine hydrochloride remains an open question, this guide provides a comprehensive framework for its investigation. By leveraging the crystallographic data of analogous tryptamine salts, we can make informed predictions about its likely structural features. The provided experimental workflow offers a clear path for researchers to determine this structure, which will be a valuable contribution to the fields of medicinal chemistry and pharmaceutical sciences. The elucidation of this structure will enable a more complete understanding of the structure-property relationships within the fascinating class of tryptamine and isotryptamine compounds, ultimately aiding in the design of new and improved therapeutic agents.

References

  • Glatfelter, G. C., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1089. [Link]

  • PubChem. (n.d.). Tryptamine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023, December 15). Tryptamine. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2024, January 22). Isotryptamine. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Groom, C. R., & Allen, F. H. (2021). The crystalline forms of nine hydrochloride salts of substituted tryptamines. Acta Crystallographica Section C: Structural Chemistry, 77(10), 615–620. [Link]

  • MolPort. (n.d.). 2-(1H-indol-3-yl)ethan-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023, December 15). Substituted isotryptamine. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • National Science Foundation Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. [Link]

  • Rojas-Le-Fort, M., et al. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals, 6(11), 153. [Link]

  • ResearchGate. (2018). Biomedical Significance of Tryptamine: A Review. [Link]

  • The University of Manchester. (n.d.). CCDC 712972: Experimental Crystal Structure Determination. Research Explorer. Retrieved February 12, 2026, from [Link]

  • Iowa Research Online. (n.d.). CCDC 1849987: Experimental Crystal Structure Determination. University of Iowa. Retrieved February 12, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). X Ray Crystallography. In PMC. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2024, January 29). X-ray crystallography. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. In PMC. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubMed. (2020). Toxicology and Analysis of Psychoactive Tryptamines. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • PubChem. (n.d.). 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Tryptamine hydrochloride. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • The University of Aberdeen. (2019). Experimental Crystal Structure Determination. Research Portal. [Link]

  • ResearchGate. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • NIST. (n.d.). 3-(2-Aminoethyl)indole hydrochloride. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl[2-(1H-pyrrol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl[2-(1H-pyrrol-2-yl)ethyl]amine (CAS: 886363-22-2 / Analogues) is a secondary amine tethered to an electron-rich pyrrole ring. This structural combination presents a dual-hazard profile: corrosivity typical of alkyl amines and oxidative instability characteristic of pyrroles.

Handling this compound requires a protocol that protects the operator from chemical burns while simultaneously protecting the reagent from atmospheric degradation (oxidation/polymerization).

Critical Hazard Classifications (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Air Sensitvity: Darkens and polymerizes upon exposure to air/light.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood Amines possess low odor thresholds and high respiratory irritation potential. Glottal edema can occur at concentrations below the olfactory fatigue threshold.
Atmosphere Inert Gas (N₂/Ar) The pyrrole ring is electron-rich and susceptible to electrophilic attack by atmospheric oxygen, leading to tar formation. Handle under positive nitrogen pressure.
Vessel Type Schlenk/Sealed Glassware Standard round-bottom flasks with septa are required to maintain the inert barrier.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to mitigate the specific permeation risks of organic amines.

Hand Protection Strategy

Protocol: Double-Gloving (Intervention Strategy).

  • Inner Layer: 4-mil Nitrile (Disposable).

  • Outer Layer: 8-mil Nitrile or Laminate (Silver Shield®) for prolonged handling.

Glove MaterialBreakthrough Time (Amine Analogues)Recommendation
Nitrile (Thin) < 15 MinutesSplash protection only. Change immediately upon contact.
Nitrile (Thick) > 60 MinutesStandard handling.
Laminate > 480 MinutesMandatory for spill cleanup or immersion tasks.
Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because amine vapors can bypass side shields, reacting with ocular moisture to form alkaline hydroxides on the cornea.

  • Face: 8-inch Face Shield required during transfer operations outside a glovebox.

  • Body: Chemical-resistant lab coat (Nomex/Poly blend) with high-neck closure.

Respiratory Protection[1][2][3]
  • Routine Use: Not required if working within a certified fume hood.

  • Spill/Emergency: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component is critical as amines are alkaline; however, OV cartridges are generally effective for organic amines, but combined cartridges cover potential neutralization reactions.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling Methyl[2-(1H-pyrrol-2-yl)ethyl]amine Check_Hood Is work inside a certified Fume Hood? Start->Check_Hood Standard_PPE Standard Protocol: - Splash Goggles - Double Nitrile Gloves - Lab Coat Check_Hood->Standard_PPE Yes High_Risk High Risk Protocol: - Full-Face Respirator (OV/AG) - Laminate Gloves - Tyvek Suit Check_Hood->High_Risk No (Emergency Only) Task_Type Task: Pouring >100mL or Heating? Standard_PPE->Task_Type Add_Shield Add Face Shield + Apron Task_Type->Add_Shield Yes

Figure 1: Decision logic for selecting PPE based on engineering control availability and task volume.

Operational Protocol: The "Inert Transfer" Method

To maintain scientific integrity and safety, use this closed-system transfer method. This prevents the "browning" of the pyrrole (oxidation) and protects the user from amine vapors.

Equipment:

  • Source bottle with septum.

  • Receiving flask (flamed-dried, N₂ purged).

  • Gas-tight syringe with Luer-lock tip.

  • Long needle (16-18 gauge).

Step-by-Step:

  • Purge: Insert a nitrogen line (needle) into the source bottle septum to create positive pressure.

  • Wash: Flush the syringe with nitrogen 3 times to remove oxygen/moisture.

  • Draw: Insert the syringe needle. The positive pressure will help fill the syringe. Do not pull the plunger aggressively; this creates vacuum bubbles.

  • Transfer: Inject the reagent into the receiving flask through its septum.

  • Clean: Immediately draw acetone into the syringe to neutralize residual amine before dismantling.

Emergency Response & Disposal

Spill Response Workflow

Do not use water immediately. Water can spread the organic amine if it is not miscible, or generate heat if the concentration is high.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don Full PPE (Resp + Laminate Gloves) Evacuate->PPE_Up Absorb 3. Absorb with Vermiculite/Sand PPE_Up->Absorb Neutralize 4. Wipe with dilute Acetic Acid (Vinegar) Absorb->Neutralize Dispose 5. Hazardous Waste (Basic/Organic) Neutralize->Dispose

Figure 2: Sequential workflow for safely managing an amine spill in the laboratory.

Waste Disposal
  • Classification: Basic Organic Waste (pH > 10).

  • Incompatibility: NEVER mix with acidic waste streams (e.g., Nitric Acid, Piranha solution). The neutralization is highly exothermic and can cause waste container rupture.

  • Quenching (Small Scale): For trace amounts in glassware, rinse with dilute acetic acid or citric acid before final acetone wash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.